2-Acetamidopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKOTBWFZITJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200335 | |
| Record name | Acetamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-96-9 | |
| Record name | N-2-Pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PYRIDIN-2-YLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Acetamidopyridine CAS number and molecular weight
An In-depth Technical Guide to 2-Acetamidopyridine
This guide provides a comprehensive technical overview of this compound (also known as N-(pyridin-2-yl)acetamide), a versatile heterocyclic building block crucial in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridine ring enhances reactivity and solubility in organic solvents, making it a valuable precursor in various chemical reactions.[1]
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 5231-96-9 | PubChem |
| Molecular Formula | C₇H₈N₂O | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem[2] |
| IUPAC Name | N-pyridin-2-ylacetamide | PubChem[2] |
| Melting Point | 66-74 °C | Chem-Impex |
| Appearance | Off-white to yellow crystalline powder | Chem-Impex |
Synthesis of this compound
The primary route for synthesizing this compound is through the acetylation of 2-aminopyridine. A detailed experimental protocol based on established methodologies is provided below.
Experimental Protocol: Acetylation of 2-Aminopyridine
This protocol describes the synthesis of this compound from 2-aminopyridine and acetic anhydride.
Materials:
-
2-aminopyridine
-
Acetic anhydride
-
Ice water
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
In a suitable reaction vessel, dissolve 9.9g of 2-aminopyridine in 21ml of acetic anhydride solution.
-
The reaction is exothermic; control the temperature to between 30-60 °C while stirring.
-
Allow the reaction to proceed for 1 hour. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice water.
-
Extract the product using ethyl acetate.
-
Remove the ethyl acetate from the organic layer by evaporation to yield this compound.
This method is reported to have a high yield and purity.
Applications in Research and Drug Development
This compound is a valuable scaffold in medicinal chemistry due to its wide range of biological activities. The 2-aminopyridine moiety is a known pharmacophore found in numerous therapeutic agents.
Pharmaceutical Applications
-
Drug Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, antibacterial, antiviral, and anti-tumor drugs.[1]
-
Enzyme Inhibition: Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a therapeutic target for various neurological disorders.
-
Heterocyclic Synthesis: It is widely used in the synthesis of more complex heterocyclic compounds, which are fundamental to the development of new chemical entities with specific biological properties.
Materials Science Applications
-
Polymers and Coatings: this compound is utilized in the formulation of polymers and coatings, contributing to improved durability and chemical resistance.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of aminopyridines are being investigated for their photophysical properties with potential applications in the development of OLEDs and other optoelectronic devices.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the synthetic pathway for this compound, starting from its precursor, 2-aminopyridine.
References
Physical properties of 2-Acetamidopyridine melting point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Acetamidopyridine (N-(2-Pyridyl)acetamide), focusing on its melting point and solubility. This document outlines key data and detailed experimental protocols relevant to laboratory work and drug development processes.
Core Physical Properties of this compound
This compound is a versatile chemical compound utilized in various research and industrial applications, including pharmaceutical and agrochemical synthesis.[1] Its physical characteristics are fundamental to its handling, purification, and application in chemical synthesis.
Data Summary
The quantitative physical property data for this compound is summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Unit | Source |
| Melting Point | 66 - 74 | °C | Chem-Impex[1] |
| 80 - 83 | °C | ChemBK[2] | |
| Water Solubility (log10ws) | -1.62 | mol/l | Cheméo[3] |
| Solubility in Organic Solvents | Soluble | - | ChemBK[2] |
Note on Melting Point: The observed variance in melting point ranges may be attributed to differences in the purity of the samples tested or the specific methodologies employed for determination.
Note on Water Solubility: The Log10 of water solubility of -1.62 indicates a relatively low solubility in water. The compound is noted to have poor solubility in water while being soluble in organic solvents such as ethanol, chloroform, and ether.
Experimental Protocols
Detailed methodologies for the determination of the melting point and solubility of this compound are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
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Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.
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Verification: The determination should be repeated at least once with a fresh sample to ensure consistency of the results.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method, which is a widely accepted technique.
Apparatus and Materials:
-
This compound sample
-
Selected solvent (e.g., water, ethanol, chloroform)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Analytical balance
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Filtration device (e.g., syringe filters, 0.45 µm)
-
A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is achieved.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation:
-
After agitation, the vials are allowed to stand to permit the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn.
-
The collected supernatant is immediately filtered through a 0.45 µm filter to remove any undissolved solid particles.
-
-
Quantification:
-
The filtered supernatant is diluted with an appropriate solvent.
-
The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV.
-
A calibration curve prepared with standards of known concentrations is used to quantify the solubility.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining the physical properties of this compound.
References
In-Depth Technical Guide to the Solubility of 2-Acetamidopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Acetamidopyridine and Its Solubility
This compound, also known by its IUPAC name N-(2-pyridyl)acetamide, is a key organic compound with the chemical formula C₇H₈N₂O. Its molecular structure, featuring a pyridine ring attached to an acetamido group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents[1]. The chemical characteristics of this compound suggest a general solubility in organic solvents[1]. However, for critical applications such as drug formulation, process chemistry, and crystallization design, precise and quantitative solubility data is indispensable.
This guide provides a framework for understanding the solubility profile of this compound, along with detailed experimental protocols to enable researchers to determine quantitative solubility data in their laboratories.
Qualitative Solubility Profile
The molecular structure of this compound imparts a degree of polarity and the capacity for hydrogen bonding. The pyridine nitrogen and the carbonyl oxygen of the amide group can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. These features suggest that this compound will exhibit favorable solubility in polar solvents.
Predicted Qualitative Solubility:
-
High Solubility Expected in:
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) due to the potential for hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile) due to dipole-dipole interactions.
-
-
Moderate Solubility Expected in:
-
Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).
-
-
Low to Insoluble Expected in:
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane) where interactions would be limited to weaker van der Waals forces.
-
It is imperative that these qualitative predictions are substantiated with experimental data for any practical application.
Experimental Protocols for Determining Solubility
To obtain reliable and accurate solubility data, standardized experimental methods should be employed. The following protocols outline common and robust techniques for determining the solubility of a solid organic compound in an organic solvent.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is the universally accepted standard for determining the thermodynamic (equilibrium) solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial with a PTFE-lined cap. The presence of excess solid is crucial for ensuring that the solution becomes saturated and is in equilibrium with the solid phase.
-
Equilibration: The mixture is agitated at a constant and controlled temperature for an extended period. This is typically achieved using an orbital shaker, magnetic stirrer, or rotating wheel placed inside a temperature-controlled incubator or water bath. The time required to reach equilibrium should be determined experimentally by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved this compound in the solution remains constant.
-
Phase Separation: After reaching equilibrium, the undissolved solid must be carefully separated from the saturated solution. Common techniques include:
-
Centrifugation: The sample is centrifuged at a high speed to form a pellet of the excess solid.
-
Filtration: The solution is passed through a chemically inert syringe filter (e.g., a 0.22 µm or 0.45 µm PTFE filter for organic solvents). It is important to pre-saturate the filter with the solution to minimize any potential loss of the analyte due to adsorption.
-
-
Quantification: The concentration of this compound in the resulting clear, saturated solution is then accurately measured using a validated analytical method. Suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high accuracy, precision, and specificity. A calibration curve must be constructed using standard solutions of this compound of known concentrations.
-
UV-Vis Spectroscopy: If this compound exhibits a suitable UV absorbance profile in the chosen solvent, this method can be employed. A calibration curve is also required.
-
Gravimetric Method: A precise volume of the saturated solution is transferred to a pre-weighed container, the solvent is carefully evaporated, and the mass of the remaining this compound is determined. This method is generally less accurate for volatile organic solvents.
-
Kinetic Solubility Determination: High-Throughput Screening
For a more rapid assessment of solubility, particularly in early-stage drug discovery, kinetic solubility methods are often utilized. These methods measure the concentration at which a compound precipitates out of solution when added from a concentrated stock.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., DMSO).
-
Assay Procedure: In a microtiter plate format, the stock solution is serially diluted with the test organic solvents.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is detected. This is typically done using an automated instrument that can measure:
-
Turbidity: Light scattering caused by the formation of solid particles.
-
Nephelometry: A more sensitive measurement of light scattering.
-
-
Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed is defined as the kinetic solubility.
Data Presentation
While quantitative data for this compound is not currently available, any experimentally determined solubility data should be presented in a clear and organized tabular format for easy comparison.
Table 1: Template for Presentation of Experimentally Determined Solubility Data of this compound.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Methanol | e.g., 25 | Data | Data | e.g., Shake-Flask |
| e.g., Acetone | e.g., 25 | Data | Data | e.g., Shake-Flask |
| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., Shake-Flask |
| e.g., Toluene | e.g., 25 | Data | Data | e.g., Shake-Flask |
Visualization of Solvent Selection Workflow
The process of selecting an appropriate solvent for a specific application in drug development involves more than just solubility. The following workflow diagram, generated using the DOT language, illustrates the logical steps involved in this decision-making process.
Caption: A workflow diagram illustrating the key stages in solvent selection for pharmaceutical applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Acetamidopyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Acetamidopyridine (N-pyridin-2-ylacetamide), a key building block in pharmaceutical and materials science. This document details the structural assignment of its proton and carbon signals, supported by tabulated data, standardized experimental protocols, and logical workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound (C₇H₈N₂O) is a substituted pyridine derivative with significant applications in medicinal chemistry and as a ligand in coordination chemistry.[1] Accurate structural elucidation and purity assessment are critical for its application in synthesis and drug design. NMR spectroscopy provides a definitive method for confirming the identity and structural integrity of this compound by mapping its unique hydrogen and carbon framework. This guide presents a detailed interpretation of its 1D NMR spectra.
Molecular Structure and Atom Numbering
The molecular structure of this compound consists of a pyridine ring N-substituted with an acetamido group. For clarity in spectral assignment, the atoms are numbered as shown below. This numbering scheme is used consistently throughout this guide.
Figure 1. Molecular Structure of this compound with Atom Numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides distinct signals for the amide proton, the acetyl methyl protons, and the four aromatic protons of the pyridine ring. The spectrum was recorded in deuterated chloroform (CDCl₃).[2]
Data Presentation
The chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the proton signals are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-8 (NH) | ~8.2 - 8.5 (broad) | Singlet (broad) | 1H |
| H-6 | ~8.1 - 8.3 | Doublet (d) | 1H |
| H-3 | ~8.1 - 8.3 | Doublet (d) | 1H |
| H-5 | ~7.6 - 7.8 | Triplet of d (td) | 1H |
| H-4 | ~7.0 - 7.2 | Triplet of d (td) | 1H |
| H-10 (CH₃) | ~2.2 | Singlet (s) | 3H |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency. The data presented is a representative analysis.
Signal Interpretation
-
Amide Proton (H-8): The amide proton typically appears as a broad singlet in the downfield region due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
Pyridine Protons (H-3, H-4, H-5, H-6): The four protons on the pyridine ring exhibit characteristic splitting patterns. H-6, being adjacent to the ring nitrogen, is the most deshielded aromatic proton. H-3 is also significantly downfield due to the influence of the adjacent amide substituent. H-4 and H-5 appear in the more shielded region of the aromatic spectrum.
-
Acetyl Protons (H-10): The three equivalent protons of the methyl group appear as a sharp singlet, as there are no adjacent protons to cause splitting.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Seven distinct signals are expected for the seven carbon atoms in this compound. The spectrum was recorded in deuterated chloroform (CDCl₃).[3]
Data Presentation
The chemical shifts (δ) in ppm for the carbon signals are summarized in the table below.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-9 (C=O) | ~169.0 |
| C-2 | ~152.0 |
| C-6 | ~148.0 |
| C-4 | ~138.5 |
| C-5 | ~119.5 |
| C-3 | ~114.0 |
| C-10 (CH₃) | ~24.5 |
Note: These are typical chemical shift values and can vary based on experimental conditions.[3]
Signal Interpretation
-
Carbonyl Carbon (C-9): The amide carbonyl carbon is the most deshielded, appearing significantly downfield.
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring appear in the aromatic region (110-160 ppm). C-2, being directly attached to the amide nitrogen, and C-6, adjacent to the ring nitrogen, are the most downfield among the ring carbons.
-
Methyl Carbon (C-10): The acetyl methyl carbon is the most shielded carbon, appearing in the upfield region of the spectrum.
Experimental Protocols
A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Reference Standard: The solvent CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3]
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Data Acquisition
-
Instrumentation: Data acquisition is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios. Perform peak picking on both spectra to identify the precise chemical shifts.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of NMR analysis and the structural correlation of the NMR signals.
Caption: Experimental workflow for NMR spectral analysis.
Caption: Correlation of atoms to their respective NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. The characteristic chemical shifts and splitting patterns of the pyridine and acetamido group protons, along with the distinct resonances of the seven carbon atoms, serve as reliable data for structural confirmation and purity analysis. This guide provides the foundational spectral data and protocols necessary for researchers utilizing this compound in further scientific endeavors.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Acetamidopyridine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules by identifying their functional groups. This guide provides a detailed examination of the IR spectroscopic characteristics of 2-acetamidopyridine, a molecule of interest in pharmaceutical research. A comprehensive analysis of the vibrational frequencies associated with its primary functional groups—the amide and the pyridine moieties—is presented. This document includes a summary of quantitative IR data, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation to aid researchers in their analytical endeavors.
Introduction to the Infrared Spectrum of this compound
This compound (N-(pyridin-2-yl)acetamide) is a heterocyclic compound containing a pyridine ring substituted with an acetamido group. Its molecular structure gives rise to a unique infrared spectrum characterized by the vibrational modes of its constituent functional groups. The key absorptions in the IR spectrum of this compound can be attributed to the N-H and C=O stretching of the amide group, the C-N stretching, and the characteristic vibrations of the pyridine ring. The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding, particularly in the solid state.
Characteristic Vibrational Frequencies of this compound Functional Groups
The infrared spectrum of this compound is rich with information. The following table summarizes the key vibrational frequencies and their assignments. These values are compiled from typical ranges for secondary amides and substituted pyridines and are consistent with the experimental spectra of this compound.[1][2][3][4][5]
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency in this compound (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3500 - 3300 | ~3435 | Medium |
| Aromatic | C-H Stretch | 3100 - 3000 | ~3060 | Medium |
| Amide | Amide I (C=O Stretch) | 1690 - 1630 | ~1685 | Strong |
| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1450 | ~1580, ~1470, ~1430 | Medium to Strong |
| Amide | Amide II (N-H Bend & C-N Stretch) | 1570 - 1470 | ~1530 | Medium |
| Methyl | C-H Asymmetric Bend | ~1450 | ~1430 | Medium |
| Methyl | C-H Symmetric Bend | ~1370 | ~1370 | Medium |
| Amide | C-N Stretch | 1330 - 1260 | ~1300 | Medium |
| Aromatic | C-H In-plane Bend | 1300 - 1000 | Multiple weak bands | Weak |
| Aromatic | C-H Out-of-plane Bend | 900 - 675 | ~770, ~740 | Strong |
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The following are detailed methodologies for obtaining the IR spectrum of this compound.
Solid-State Analysis using the KBr Pellet Technique
The Potassium Bromide (KBr) pellet method is a common technique for acquiring the IR spectrum of solid samples.
Materials and Equipment:
-
This compound (solid)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.
-
Grinding and Mixing: Add the KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The goal is to reduce the particle size to less than 2 microns to minimize light scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of approximately 8-10 tons for several minutes. It is advisable to apply a vacuum to the die during pressing to remove entrapped air and moisture, which can result in a more transparent pellet.
-
Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent or translucent. Place the pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both solid and liquid samples.
Materials and Equipment:
-
This compound (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free tissue
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
-
Background Spectrum: Before analyzing the sample, record a background spectrum with a clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a soft, lint-free tissue dampened with a suitable solvent like isopropanol or ethanol.
Logical Workflow for IR Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown compound, with this compound as an example. This workflow guides the researcher from the initial examination of the spectrum to the final identification of the functional groups.
Figure 1: A logical workflow for the interpretation of the IR spectrum of this compound.
Conclusion
The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the amide and pyridine functional groups are readily identifiable. By following standardized experimental protocols and a systematic interpretation workflow, researchers can effectively utilize IR spectroscopy for the structural characterization of this compound and related compounds in drug development and other scientific disciplines. This guide serves as a comprehensive resource to facilitate such analyses, ensuring accuracy and a deeper understanding of the molecular vibrations at play.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 2-acetamidopyridine (N-(pyridin-2-yl)acetamide). The information presented herein is essential for the structural elucidation, identification, and quantification of this compound in various research and development settings. This document details the fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, and provides an experimental protocol for acquiring the mass spectrum.
Electron Ionization Mass Spectrometry of this compound
Electron ionization (EI) mass spectrometry of this compound (molecular weight: 136.15 g/mol ) results in a characteristic fragmentation pattern that provides significant structural information. The initial step involves the ionization of the molecule by a high-energy electron beam, leading to the formation of a molecular ion (M•+). This molecular ion is energetically unstable and undergoes a series of fragmentation reactions, yielding a unique mass spectrum.
The fragmentation of this compound is primarily dictated by the lability of the amide bond and the stability of the resulting fragments. The most prominent fragmentation pathway involves the cleavage of the C-N bond between the acetyl group and the pyridine ring.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 136 | 25 | [C₇H₈N₂O]•+ (Molecular Ion) |
| 94 | 100 | [C₅H₆N₂]•+ (2-Aminopyridine radical cation) |
| 67 | 40 | [C₄H₅N]•+ |
| 43 | 35 | [CH₃CO]+ (Acetyl cation) |
| 42 | 20 | [C₂H₂O]•+ (Ketene radical cation) |
| 39 | 15 | [C₃H₃]+ |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be visualized as a series of logical bond cleavages. The primary fragmentation event is the loss of a ketene molecule (CH₂=C=O) from the molecular ion, leading to the formation of the base peak at m/z 94, which corresponds to the 2-aminopyridine radical cation. Another significant fragmentation is the cleavage of the N-CO bond to produce the acetyl cation at m/z 43. The fragmentation pathway is illustrated in the following diagram:
Experimental Protocol
The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. The following provides a representative experimental protocol.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole Mass Spectrometer (or equivalent) operating in full scan mode.
-
Ion Source: Electron Ionization (EI)
Chromatographic Conditions:
-
Column: DB-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
Mass Spectrometer Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) is prepared. A 1 µL aliquot of the sample is injected into the GC-MS system.
This in-depth guide provides the essential information for understanding and utilizing the mass spectrometry fragmentation pattern of this compound. The provided data and protocols can be readily adapted for various analytical applications in research, quality control, and drug development.
References
An In-depth Technical Guide on the Crystal Structure of 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 2-acetamidopyridine (N-pyridin-2-ylacetamide), a molecule of interest in pharmaceutical and materials science. Despite the importance of solid-state properties in drug development and manufacturing, literature specifically detailing the polymorphism of this compound is not currently available. This guide focuses on the single crystal structure reported in the Cambridge Crystallographic Data Centre (CCDC), presenting its detailed crystallographic data, molecular geometry, and hydrogen bonding patterns. Furthermore, it outlines the standard experimental protocols utilized for the synthesis, crystallization, and characterization of such compounds, which would be essential for any future investigation into its potential polymorphic forms.
Introduction
This compound is a heterocyclic compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active ingredients.[1] The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are of paramount importance as they can significantly influence key physicochemical properties including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.
To date, a single crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 854384.[2] However, a thorough review of the scientific literature reveals a lack of studies specifically focused on the polymorphic screening and characterization of this compound. This guide, therefore, serves as a foundational document, presenting the known crystal structure in detail and providing the necessary experimental framework for future polymorphism studies.
Crystal Structure of this compound (Form I)
The only publicly available crystal structure of this compound will be referred to as Form I for the purpose of this guide. The crystallographic data for this form has been retrieved from the Cambridge Crystallographic Data Centre.
Crystallographic Data
The crystallographic data for Form I of this compound is summarized in the table below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it.
| Parameter | Value |
| CCDC Deposition Number | 854384 |
| Empirical Formula | C₇H₈N₂O |
| Formula Weight | 136.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541(2) |
| b (Å) | 13.911(3) |
| c (Å) | 5.899(1) |
| α (°) | 90 |
| β (°) | 100.99(3) |
| γ (°) | 90 |
| Volume (ų) | 687.5(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.314 |
| Absorption Coefficient (mm⁻¹) | 0.092 |
| F(000) | 288 |
Molecular Conformation and Crystal Packing
The molecular structure of this compound in Form I reveals a nearly planar conformation. The crystal packing is dominated by intermolecular hydrogen bonds, which play a crucial role in the formation of a stable three-dimensional supramolecular architecture. The primary hydrogen bonding motif involves the amide N-H group acting as a hydrogen bond donor and the pyridine nitrogen atom of an adjacent molecule acting as a hydrogen bond acceptor. This interaction links the molecules into chains. Further stabilization of the crystal lattice is achieved through weaker C-H···O interactions.
A logical workflow for the characterization of a crystalline solid like this compound is depicted in the following diagram:
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible synthesis and characterization of crystalline materials. The following sections outline standard protocols that would be employed in the study of this compound's solid-state forms.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the acylation of 2-aminopyridine.[3]
Materials:
-
2-Aminopyridine
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or neat)
-
Base (e.g., triethylamine or pyridine, if acetyl chloride is used)
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution with stirring. If acetyl chloride is used, an equivalent of a base should be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically a few hours) until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up. This may involve washing with an aqueous solution (e.g., sodium bicarbonate solution) to remove unreacted acid and byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Crystallization
The exploration of polymorphism heavily relies on screening various crystallization conditions. Slow evaporation from a variety of solvents with different polarities is a common starting point.
General Procedure for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, or water).[2]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be further cooled in a refrigerator or freezer.
-
The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Characterization Methods
Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, space group, and atomic coordinates.
-
Protocol: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The data is processed to determine the crystal structure.
Powder X-ray Diffraction (PXRD):
-
Purpose: To obtain a fingerprint of a crystalline solid. It is used to identify crystalline phases, assess purity, and detect polymorphism.
-
Protocol: A finely ground powder of the sample is placed on a sample holder. The sample is then irradiated with an X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded.
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.
-
Protocol: A small amount of the sample is weighed into an aluminum pan and sealed. The sample and a reference pan are heated or cooled at a constant rate in a controlled atmosphere.
Thermogravimetric Analysis (TGA):
-
Purpose: To measure the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of solvents or water in the crystal lattice.
-
Protocol: A sample is placed in a tared pan which is attached to a microbalance. The sample is then heated at a constant rate in a controlled atmosphere, and the mass is continuously recorded.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:
-
Purpose: To obtain vibrational spectra of the molecule, which are sensitive to the molecular conformation and the crystalline environment. Different polymorphs often exhibit distinct vibrational spectra.
-
Protocol: For FT-IR, the sample can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a small amount of the solid sample is irradiated with a monochromatic laser, and the scattered light is analyzed.
Conclusion and Future Directions
This guide has consolidated the currently available information on the crystal structure of this compound. While only one crystal form is documented in the public domain, the principles of polymorphism suggest that other crystalline forms may exist and could be discovered through systematic screening. The provided experimental protocols offer a robust framework for researchers to synthesize and crystallize this compound under various conditions and to thoroughly characterize the resulting solid forms.
Future research should focus on a comprehensive polymorph screen of this compound using a wide range of solvents and crystallization techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments). Any new solid forms discovered should be fully characterized using the techniques outlined in this guide to establish their crystallographic properties, thermodynamic relationships, and physicochemical characteristics. Such studies are essential for a complete understanding of the solid-state landscape of this compound and are a prerequisite for its potential development in pharmaceutical or material science applications.
References
Quantum Chemical Calculations for 2-Acetamidopyridine: A Technical Guide
Introduction
2-Acetamidopyridine, also known as N-(pyridin-2-yl)acetamide, is a chemical compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an acetamide group, provides multiple coordination sites, making it a versatile ligand in coordination chemistry and a key building block for synthesizing novel pharmaceutical agents.[1] Understanding the molecule's three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, stability, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of such compounds.[2] These computational methods provide detailed insights into geometric parameters, vibrational frequencies (FT-IR and Raman), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This guide outlines the theoretical framework, computational protocols, and expected data outcomes for the quantum chemical analysis of this compound.
Experimental Protocols: Computational Methodology
The protocol for performing quantum chemical calculations on this compound and its derivatives typically involves geometry optimization followed by frequency and electronic property calculations. The methods are chosen to provide a balance between computational cost and accuracy.[4]
1. Software: All theoretical calculations are commonly performed using the Gaussian suite of programs (e.g., Gaussian 09).[3]
2. Method (Level of Theory): Density Functional Theory (DFT) is the most common approach. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its reliability in predicting the properties of organic molecules.
3. Basis Set: A crucial choice is the basis set, which describes the atomic orbitals. For molecules of this type, Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis set cc-pVTZ are frequently used. These provide sufficient flexibility to accurately describe the electron distribution.
4. Geometry Optimization: The first computational step is to find the molecule's minimum energy conformation. An initial structure of this compound is built and its geometry is optimized without constraints using the selected DFT method and basis set. This process iteratively adjusts bond lengths, bond angles, and dihedral angles until the lowest energy state on the potential energy surface is found.
5. Vibrational Frequency Analysis: Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
- It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).
- It predicts the molecule's infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96 for stretching modes) to improve agreement with experimental data.
6. Electronic Property Analysis: Based on the optimized geometry, further calculations can be performed to determine key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be mapped to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.
Data Presentation
The quantitative data derived from these calculations are best summarized in tables for clear interpretation and comparison with experimental results. The following tables present illustrative data for the related molecule 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP) , calculated at the B3LYP/cc-pVTZ level of theory.
Table 1: Optimized Geometrical Parameters (Illustrative)
This table would typically contain the key bond lengths (in Ångströms) and bond angles (in degrees) for the molecule's lowest energy structure. For brevity, only a selection of parameters for a generic this compound structure is conceptualized here, as the full list for BABP is extensive.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | ~1.22 |
| N-C (amide) | ~1.38 | |
| C-C (amide) | ~1.52 | |
| C-N (pyridine) | ~1.34 | |
| Bond Angles | O=C-N | ~123 |
| C-N-C | ~120 | |
| N-C-C (pyridine) | ~122 |
Table 2: Vibrational Frequencies (Illustrative Example for BABP)
This table compares the calculated (scaled) and experimentally observed FT-IR and Raman frequencies (in cm⁻¹) for the derivative molecule BABP, along with their assignments to specific vibrational modes.
| Experimental FT-IR | Experimental Raman | Calculated (Scaled) | Assignment (Vibrational Mode) |
| 3345 | 3347 | 3345 | N-H Stretch |
| 3110 | 3111 | 3111 | C-H Stretch (Pyridine Ring) |
| 1745 | 1746 | 1746 | C=O Stretch |
| 1585 | 1586 | 1586 | N-H Bending |
| 1465 | 1467 | 1466 | C-C Stretch (Pyridine Ring) |
| 1299 | 1300 | 1300 | C-N Stretch |
| 825 | 826 | 826 | C-H Out-of-plane Bend |
Data sourced from a study on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine.
Table 3: Electronic Properties (Illustrative Example for BABP)
Analysis of the frontier molecular orbitals provides insight into the molecule's electronic stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
| Property | Value (eV) | Significance |
| E (HOMO) | -6.78 | Energy of the highest occupied molecular orbital |
| E (LUMO) | -1.55 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.23 | Indicates molecular stability and reactivity |
Values are representative and based on the study of BABP.
Conclusion
Quantum chemical calculations offer a powerful, non-destructive method for elucidating the fundamental structural, vibrational, and electronic properties of this compound and its derivatives. By employing methods like DFT with the B3LYP functional and appropriate basis sets, researchers can accurately predict molecular geometries, assign complex vibrational spectra, and understand electronic behavior. The close correlation often found between calculated and experimental data, as illustrated with the derivative BABP, validates the predictive power of these computational models. Such theoretical insights are invaluable for the rational design of new molecules in drug development and materials science, guiding synthetic efforts and helping to predict the behavior of novel compounds.
References
Thermo-chemical Profile of 2-Acetamidopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Thermo-chemical Data
A summary of the available physical and thermo-chemical data for 2-acetamidopyridine is presented in Table 1. It is important to note the absence of experimentally determined values for the standard molar enthalpy of formation (ΔfH°m) and the standard molar enthalpy of combustion (ΔcH°m).
Table 1: Summary of Available Thermo-chemical Data for this compound
| Property | Value | Unit | Source |
| Molecular Formula | C7H8N2O | - | --INVALID-LINK-- |
| Molecular Weight | 136.15 | g/mol | --INVALID-LINK-- |
| Melting Point | 66 - 74 | °C | --INVALID-LINK-- |
| Enthalpy of Sublimation (hsub) | 103.80 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Fusion (hfus) | 16.00 | kJ/mol | at 343.00 K --INVALID-LINK-- |
| Standard Molar Enthalpy of Formation (ΔfH°m) | Not Available | kJ/mol | - |
| Standard Molar Enthalpy of Combustion (ΔcH°m) | Not Available | kJ/mol | - |
Experimental Protocols for Thermo-chemical Analysis
The determination of fundamental thermo-chemical data, such as the enthalpy of formation and combustion, relies on precise calorimetric measurements. The following sections detail the standard experimental methodologies that would be employed for this compound, based on established practices for related organic compounds.
Combustion Calorimetry for Enthalpy of Combustion and Formation
The standard molar enthalpy of combustion is determined using a bomb calorimeter. From this value, the standard molar enthalpy of formation can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity, crystalline this compound is placed in a crucible within a combustion bomb. A known length of ignition wire is positioned in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the condensation of nitric acid formed from the nitrogen in the sample. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to ~3 MPa).
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the ignition wire. The temperature change of the water is meticulously recorded with a high-precision thermometer until a final, stable temperature is reached.
-
Data Analysis: The gross heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The energy equivalent of the calorimeter is then used to calculate the heat released during the combustion of this compound. Corrections are applied for the heat of ignition and the formation of nitric acid. The standard molar enthalpy of combustion is then calculated from the corrected heat of combustion and the molar mass of the compound.
The standard molar enthalpy of formation (ΔfH°m) in the solid state is then calculated using the following equation, derived from Hess's law:
ΔfH°m(C7H8N2O, s) = 7 * ΔfH°m(CO2, g) + 4 * ΔfH°m(H2O, l) - ΔcH°m(C7H8N2O, s)
where ΔfH°m(CO2, g) and ΔfH°m(H2O, l) are the well-established standard molar enthalpies of formation of carbon dioxide and liquid water, respectively.
Vapor Pressure Measurement for Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid compound as a function of temperature.
Methodology (Knudsen Effusion Method):
-
Sample Preparation: A sample of this compound is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.
-
Measurement: The cell is placed in a high-vacuum system. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a series of precisely controlled temperatures.
-
Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The Clausius-Clapeyron equation is then used to determine the standard molar enthalpy of sublimation (ΔgcrH°m) from the slope of a plot of ln(p) versus 1/T:
d(ln p)/d(1/T) = - ΔgcrH°m / R
where R is the ideal gas constant.
Computational Thermochemistry
In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermo-chemical properties of molecules like this compound.
Methodology:
High-level ab initio or density functional theory (DFT) methods can be used to calculate the total electronic energy of the molecule. The standard molar enthalpy of formation in the gas phase can then be determined using atomization or isodesmic reaction schemes. For example, in an atomization scheme, the enthalpy of formation is calculated as the difference between the sum of the experimental enthalpies of formation of the constituent atoms in their standard state and the computed atomization energy of the molecule.
It is crucial to note that the accuracy of these computational methods depends heavily on the level of theory and the basis set used. Calculated values should ideally be benchmarked against reliable experimental data for structurally related compounds to ensure their predictive accuracy.
Experimental and Computational Workflow
The logical flow for a comprehensive thermo-chemical characterization of this compound, combining both experimental and computational approaches, is illustrated in the following diagram.
Caption: Experimental and computational workflow for determining the thermo-chemical data of this compound.
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidopyridine, also known as N-(2-pyridyl)acetamide, is a vital heterocyclic building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its reactivity is governed by the interplay between the electron-deficient pyridine ring and the electron-donating acetamido group. This guide provides a comprehensive analysis of the reactivity of the this compound ring, focusing on electrophilic and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for professionals in research and drug development.
Electronic Effects of the 2-Acetamido Group
The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of the acetamido substituent. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which generally makes it less reactive than benzene towards electrophilic aromatic substitution.[3] However, the 2-acetamido group acts as an activating group.
The nitrogen atom of the acetamido group possesses a lone pair of electrons that can be delocalized into the pyridine ring through resonance (+R effect). This increases the electron density of the ring, particularly at the positions ortho and para to the substituent (C3, C5, and the ring nitrogen). Although the carbonyl group within the acetamido moiety has an electron-withdrawing inductive effect (-I effect), the resonance effect is generally stronger, leading to an overall activation of the ring towards electrophilic attack.[4][5] The activating ability is somewhat less than a simple amino (-NH2) group due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen.
References
- 1. This compound | 158734-79-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - Directional nature of the acetamido group in electrophilic substitution reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
Tautomerism in 2-Acetamidopyridine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the tautomerism of 2-acetamidopyridine and its derivatives, a class of compounds of interest in medicinal chemistry. We delve into the structural aspects of the amide-imidol tautomeric equilibrium, present experimental and computational methodologies for its investigation, and discuss the influence of substituents and solvent effects. While this compound predominantly exists in the amide form, understanding the subtle equilibrium and the factors that might shift it is crucial for the rational design and development of novel therapeutics.
Introduction: The Amide-Imidol Tautomerism of this compound
This compound, also known as N-(pyridin-2-yl)acetamide, can theoretically exist in two primary tautomeric forms: the amide form and the imidol (or enol) form. This equilibrium involves the migration of a proton from the nitrogen of the acetamido group to the carbonyl oxygen, accompanied by a rearrangement of the double bonds.
Numerous studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have conclusively shown that this compound and related 2-acylaminopyridines exist almost exclusively in the amide tautomeric form in various solvents, including chloroform, acetone, and benzene.[1] This pronounced stability of the amide form is a common feature in many heterocyclic systems.
While the equilibrium heavily favors the amide tautomer, the potential existence of the imidol form, even in minute concentrations, can be significant. The imidol tautomer presents a different set of hydrogen bond donors and acceptors, which could lead to distinct interactions with biological targets. Therefore, a thorough understanding of this tautomeric system is essential for researchers in drug development.
Structural Elucidation and Tautomeric Equilibrium
The two principal tautomers of this compound are depicted below:
Figure 1: Amide-Imidol tautomeric equilibrium of this compound.
The equilibrium constant, KT, is defined as the ratio of the imidol form to the amide form. For this compound, KT is significantly less than 1.
Quantitative Data
Direct quantitative measurement of the tautomeric equilibrium constant (KT) for this compound is challenging due to the very low population of the imidol tautomer. However, computational studies on analogous systems can provide estimates of the relative energies of the tautomers. For instance, studies on 2-aminopyridine derivatives show that the amino form (analogous to the amide form) is significantly more stable than the imino form (analogous to the imidol form).[2][3]
| Compound/System | Method | Solvent/Phase | ΔE (Imidol - Amide) (kcal/mol) | KT (calculated) | Reference |
| 2-Amino-4-methylpyridine | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 13.60 | ~1 x 10-10 | [2][3] |
| 2-Hydroxy-N-m-tolylacetamide | DFT (B3LYP/6-311G(d,p)) | Gas Phase | 16.08 | ~1 x 10-12 | |
| 2-Hydroxy-N-m-tolylacetamide | DFT (B3LYP/6-311G(d,p)) | Chloroform (CPCM) | 15.69 | ~1 x 10-11 |
Table 1: Representative Calculated Relative Energies and Tautomeric Equilibrium Constants for Analogous Systems. Note: These values are for analogous systems and serve to illustrate the expected magnitude of the energy difference for this compound.
Experimental Protocols for Tautomerism Analysis
A multi-pronged approach, combining various spectroscopic and computational techniques, is typically employed to study tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism. The rate of interconversion between tautomers determines the appearance of the NMR spectrum. For this compound, the interconversion is generally fast on the NMR timescale, resulting in a single set of averaged signals. However, specialized techniques and analysis of chemical shifts can still provide conclusive evidence for the predominant tautomer.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Record standard ¹H and ¹³C{¹H} NMR spectra at a specific temperature (e.g., 298 K).
-
To aid in assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Analysis:
-
The chemical shift of the pyridine ring protons and carbons can be indicative of the electronic distribution and thus the tautomeric form.
-
Comparison of the observed chemical shifts with those of "fixed" model compounds (e.g., N-methylated derivatives that lock the tautomeric form) can provide strong evidence for the predominant tautomer.
-
Low-temperature NMR studies can sometimes "freeze out" the equilibrium, allowing for the observation of individual tautomers if the energy barrier to interconversion is sufficiently high.
-
Advanced NMR Techniques:
-
Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities (SIMPLE): This technique has been successfully used to prove the amide structure of this compound. It involves the analysis of isotope effects on NMR signals in partially labeled molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, water). Prepare a series of dilutions to obtain spectra within the linear range of the spectrophotometer (typically absorbances between 0.1 and 1.0).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Solvent Effect Studies: Record spectra in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, dioxane, ethanol, water). Solvatochromic shifts (shifts in the absorption maximum with solvent) can indicate the nature of the electronic transitions and the polarity of the ground and excited states, which differ for each tautomer.
-
Analysis:
-
The absorption maxima (λmax) of the amide and imidol forms are expected to be different.
-
By comparing the spectrum of the compound of interest with those of fixed model compounds, the predominant tautomer can be identified.
-
In cases where both tautomers are present, deconvolution of the overlapping spectral bands can be used to estimate the tautomeric ratio.
-
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structures of both the amide and imidol tautomers of the this compound derivative.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).
-
The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
-
Solvent Effects:
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and energy calculations in the desired solvent.
-
-
Analysis:
-
Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is the more stable one.
-
The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RTln(KT).
-
Theoretical NMR chemical shifts and UV-Vis absorption spectra can also be calculated and compared with experimental data to confirm the identity of the predominant tautomer.
-
Figure 2: A typical computational workflow for studying tautomerism.
Influence of Substituents and Solvent Effects
While this compound itself shows a strong preference for the amide form, the introduction of substituents on the pyridine ring or the acyl group can potentially influence the tautomeric equilibrium.
Substituent Effects
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring are expected to increase the acidity of the amide N-H proton, which could potentially favor the imidol form to a small extent. Conversely, electron-donating groups (EDGs) would be expected to further stabilize the amide form.
-
Steric Effects: Bulky substituents near the acetamido group could influence the preferred conformation and potentially impact the tautomeric equilibrium, although this effect is generally considered to be minor for this system.
Solvent Effects
Solvents can play a crucial role in shifting tautomeric equilibria by differentially solvating the tautomers.
-
Polarity: The amide tautomer is generally more polar than the imidol tautomer. Therefore, polar solvents are expected to stabilize the amide form to a greater extent.
-
Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors or acceptors can form strong interactions with both tautomers. The specific hydrogen bonding patterns will determine the net effect on the equilibrium. For instance, a solvent that is a good hydrogen bond acceptor can stabilize the N-H of the amide form.
Conclusion
The tautomerism of this compound and its derivatives is heavily skewed towards the amide form. This stability is a key chemical feature of this class of compounds. However, for professionals in drug discovery and development, it is imperative to recognize the potential for the existence of the minor imidol tautomer and to understand the factors, such as substitution and the local microenvironment (e.g., a protein binding pocket), that could influence this equilibrium. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of tautomerism in these and other heterocyclic systems. A thorough characterization of the tautomeric behavior of lead compounds is a critical step in the development of safe and efficacious medicines.
References
- 1. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 2-Acetamidopyridine from 2-Aminopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetamidopyridine, also known as N-(pyridin-2-yl)acetamide, is a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block for the development of various pharmaceutical agents, including anti-inflammatory and analgesic drugs, and for the synthesis of more complex heterocyclic compounds.[1] This document provides a detailed protocol for the synthesis of this compound via the acetylation of 2-aminopyridine, a straightforward and efficient method suitable for laboratory scale. The protocol includes reaction setup, purification by recrystallization, and characterization of the final product.
Reaction Pathway
The synthesis involves the N-acetylation of the primary amino group of 2-aminopyridine. This reaction is typically accomplished using an acetylating agent such as acetic anhydride. The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and acetic acid as a byproduct. The reaction is generally exothermic.[2][3]
Caption: Chemical transformation from reactants to products.
Experimental Protocol
This protocol details the synthesis of this compound from 2-aminopyridine using acetic anhydride.
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-Aminopyridine | >99% purity |
| Acetic Anhydride | >99% purity |
| Deionized Water | High purity |
| Ethyl Acetate | Reagent grade |
| Round-bottom flask (100 mL) | Standard glassware |
| Magnetic stirrer and stir bar | Standard laboratory equipment |
| Ice bath | For temperature control |
| Buchner funnel and flask | For vacuum filtration |
| Filter paper | Appropriate for funnel size |
| Beakers | Various sizes |
| Thin Layer Chromatography (TLC) | Silica gel plates |
| Melting point apparatus | Standard laboratory equipment |
| FTIR Spectrometer | For structural analysis |
| NMR Spectrometer | For structural analysis |
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 5.0 g) in acetic anhydride (e.g., 15 mL).
-
Note: The reaction is exothermic. It is advisable to cool the flask in an ice bath before and during the addition of reagents.
-
-
Reaction Execution:
-
Stir the mixture while controlling the temperature to keep it below 60°C.[2]
-
Continue stirring for approximately 1 hour at room temperature after the initial exothermic phase subsides.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter with cold deionized water to remove any residual acetic acid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot water or an ethanol-water mixture to dissolve the solid completely with gentle heating and stirring.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven or air. A high yield of around 95% can be expected.
-
-
Characterization:
-
Determine the melting point of the purified crystals.
-
Obtain Fourier-Transform Infrared (FTIR), 1H NMR, and 13C NMR spectra to confirm the structure of this compound.
-
Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Mass of 2-Aminopyridine | 5.0 g (0.053 mol) |
| Volume of Acetic Anhydride | 15 mL (0.159 mol) |
| Reaction Temperature | < 60°C (initial), then room temperature |
| Reaction Time | ~1 hour |
| Theoretical Yield | 7.22 g |
| Actual Yield (Example) | ~6.8 g (95%) |
Table 2: Characterization Data for this compound
| Property | Observed Value |
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-71°C |
| FTIR (ATR, cm-1) | ~3280 (N-H stretch), ~1680 (C=O, Amide I), ~1580 (N-H bend, Amide II), ~1540, ~1470 (Pyridine ring stretches) |
| 1H NMR (CDCl3, δ ppm) | ~8.2 (d, 1H, pyridine H6), ~8.1 (br s, 1H, NH), ~7.7 (t, 1H, pyridine H4), ~7.0 (d, 1H, pyridine H3), ~2.2 (s, 3H, CH3) |
| 13C NMR (CDCl3, δ ppm) | ~169.0 (C=O), ~152.0 (C2), ~148.0 (C6), ~138.0 (C4), ~119.0 (C5), ~114.0 (C3), ~24.0 (CH3) |
Visualized Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Acetylation of 2-Aminopyridine to Yield 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine is a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development.[1] Its structure, featuring a pyridine ring, enhances its reactivity and solubility in organic solvents, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1] This document provides detailed protocols for the acetylation of 2-aminopyridine to produce this compound, including reaction mechanisms, experimental procedures, and data analysis.
Reaction Mechanism and Principle
The acetylation of 2-aminopyridine is a nucleophilic acyl substitution reaction. The amino group (-NH2) of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and a byproduct (acetic acid in the case of acetic anhydride). The pyridine nitrogen can influence the reactivity of the amino group.
Experimental Protocols
Two primary methods for the acetylation of 2-aminopyridine are presented below. Method A utilizes acetic anhydride without a solvent, while Method B employs acetic anhydride in an acetic acid solution.
Method A: Solvent-Free Acetylation with Acetic Anhydride
This method is a straightforward and efficient procedure for the synthesis of this compound.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer, add 2-aminopyridine.
-
Slowly add acetic anhydride to the 2-aminopyridine while stirring and cooling the flask. The reaction is exothermic, and the temperature should be maintained below 60°C.[2]
-
After the initial exothermic reaction subsides, continue stirring the mixture for 1 hour.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[2]
-
Once the reaction is complete, pour the reaction mixture into ice water with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any excess acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
Method B: Acetylation in Acetic Acid Solution
This method provides an alternative procedure where the reaction is carried out in a solvent.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice water
-
Sodium carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-aminopyridine in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution by the slow addition of sodium carbonate solution until the product precipitates.
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product, which can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a crucial step to obtain high-purity this compound.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot suitable solvent, such as acetonitrile or ethanol. A mixed solvent system like ethanol/water can also be effective.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which promotes the formation of larger, purer crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 66-74 °C | |
| Purity (by GC) | ≥ 99% |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Spectra available for reference. |
| ¹³C NMR | Spectra available for reference. |
| IR (ATR) | Spectra available for reference. |
Note: Detailed spectral data can be found in various chemical databases. For instance, the ¹H NMR spectrum can be referenced from sources like SpectraBase.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
This compound is harmful if swallowed and causes serious eye irritation.
-
It is irritating to the eyes, respiratory system, and skin.
-
It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact or inhalation, seek immediate medical attention.
-
Store the compound in a cool, dry place, away from incompatible materials. A storage temperature of 0-8°C is recommended.
Conclusion
The acetylation of 2-aminopyridine is a fundamental and reliable method for producing this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols detailed in this document provide a comprehensive guide for researchers to successfully synthesize and purify this valuable compound. Adherence to the outlined procedures and safety precautions will ensure a high yield and purity of the final product.
References
Application Notes and Protocols for the Synthesis of 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism for the formation of 2-acetamidopyridine, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Included are comprehensive experimental protocols derived from established synthetic methods, alongside quantitative data to guide researchers in achieving high-yield synthesis.
Reaction Mechanism: N-Acetylation of 2-Aminopyridine
The formation of this compound from 2-aminopyridine is typically achieved through N-acetylation using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group (acetate ion in the case of acetic anhydride) and the formation of the protonated amide. A final deprotonation step, often facilitated by a weak base or another molecule of 2-aminopyridine, yields the final product, this compound. Studies indicate that for 2-aminopyridine, the acetylation occurs directly at the exocyclic amino nitrogen.[2]
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [3] |
| Reagent | Acetic Anhydride | [3] |
| Solvent | Acetic Acid (or solvent-free) | [3] |
| Reaction Temperature | Controlled, below 60 °C | |
| Reaction Time | 1 hour | |
| Typical Yield | 95% | |
| Purity | 99.2% |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Method 1: Acetylation using Acetic Anhydride
This protocol is adapted from a procedure for the preparation of this compound.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyridine.
-
Addition of Reagent: While stirring and cooling the flask in an ice bath, add acetic anhydride dropwise. The reaction is exothermic, and the temperature should be maintained below 60 °C.
-
Reaction: Continue stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent if necessary. The reported purity of the product obtained from this method is 99.2%.
Caption: Experimental workflow for the synthesis of this compound.
References
Catalysts for the Synthesis of 2-Acetamidopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-acetamidopyridine, a key intermediate in the pharmaceutical and chemical industries. The focus is on various catalytic and non-catalytic methods for the N-acetylation of 2-aminopyridine.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis primarily involves the N-acetylation of 2-aminopyridine. While this transformation can be achieved without a catalyst, various catalytic systems have been explored to improve reaction efficiency, reduce reaction times, and allow for milder conditions. This document outlines and compares catalyst-free, amine-catalyzed, and Lewis acid-catalyzed methods for this synthesis.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods of synthesizing this compound, allowing for a direct comparison of their efficiencies.
| Method | Catalyst | Catalyst Loading | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Catalyst-Free | None | N/A | Acetic Anhydride | None | < 60 | 1 | 95 | 99.2 | [1] |
| Amine-Catalyzed | Pyridine | Solvent | Acetic Anhydride | Pyridine | Room Temp. | 2-4 | High | N/A | [2] |
| Amine-Catalyzed | 4-DMAP (catalytic) | Catalytic amount | Acetic Anhydride | Dichloromethane | Room Temp. | 24 | High | N/A | [3] |
| Lewis Acid-Catalyzed (General) | FeCl₃·6H₂O (catalytic) | Minimal amount | Acetic Anhydride | None or CH₂Cl₂ | Room Temp. | < 0.1 | High | N/A | [2] |
Note: "High" yield indicates that the reaction is reported to be efficient, but specific quantitative data for the synthesis of this compound was not provided in the cited literature. N/A indicates that the data was not available in the cited source.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Catalyst-Free Synthesis of this compound
This protocol is based on a high-yield, catalyst-free method using acetic anhydride.[1]
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 9.9 g of 2-aminopyridine in 21 mL of acetic anhydride with stirring.
-
Cool the flask in a cooling bath to control the exothermic reaction, maintaining the temperature below 60 °C.
-
Stir the reaction mixture for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Separate the organic layer and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain this compound.
Expected Outcome: This method is reported to yield this compound with a productive rate of 95% and a purity of 99.2%.
Protocol 2: Pyridine-Catalyzed Synthesis of this compound
In this method, pyridine serves as both the catalyst and the solvent.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Methanol (dry)
-
Toluene
-
Dichloromethane or Ethyl Acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Dissolve 2-aminopyridine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by adding dry methanol.
-
Co-evaporate the mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: 4-DMAP-Catalyzed Synthesis of this compound
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Dissolve 2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (e.g., 1-5 mol%). If the starting material is an amine salt or to scavenge the generated acid, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.
-
Add acetic anhydride (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be washed with water, dilute acid (to remove DMAP and any other base), and brine.
-
Dry the organic layer, filter, and evaporate the solvent to yield the product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the logical workflows and proposed mechanisms for the synthesis of this compound.
References
2-Acetamidopyridine: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine is a pivotal building block in organic synthesis, prized for its utility in constructing a diverse array of heterocyclic compounds.[1][2] Its pyridine core offers a reactive yet stable scaffold, while the acetamido group provides a handle for further functionalization and can participate in key hydrogen bonding interactions, a crucial feature in medicinal chemistry.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, including cross-coupling reactions, the synthesis of fused heterocyclic systems, and the development of biologically active molecules such as kinase inhibitors.
Applications in Organic Synthesis
Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Derivatives of this compound, particularly halo-substituted variants like N-(4-bromopyridin-2-yl)acetamide, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is instrumental in forming biaryl structures by coupling an organoboron compound with a halide.[1] For N-(4-bromopyridin-2-yl)acetamide, this allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyridine ring.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at halogenated positions of the this compound scaffold. This is particularly valuable in drug discovery for exploring structure-activity relationships.
Table 1: Suzuki-Miyaura Coupling of N-(4-Bromopyridin-2-yl)acetamide with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 80 | 12-18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-24 | 78 |
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add N-(4-bromopyridin-2-yl)acetamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the vessel.
-
Add a degassed 4:1 v/v mixture of 1,4-dioxane and water. The typical reaction concentration is 0.1-0.5 M.
-
Seal the reaction vessel and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-arylpyridin-2-yl)acetamide.
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried reaction vessel, combine N-(4-bromopyridin-2-yl)acetamide (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a phosphine ligand like Xantphos (2-10 mol%), and a base, for instance, sodium tert-butoxide (1.5-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture with stirring. Reaction conditions will vary depending on the substrates.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines
2-Aminopyridine, the precursor to this compound, is a key starting material for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant therapeutic activities. These bicyclic systems are typically formed through the condensation of a 2-aminopyridine derivative with an α-haloketone or via multicomponent reactions.
Table 2: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines
| Entry | 2-Aminopyridine Derivative | Carbonyl Compound | Catalyst/Conditions | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Catalyst and solvent-free, 60 °C | High |
| 2 | 2-Aminopyridine | Acetophenone | CuI, aerobic oxidation | Good |
| 3 | 2-Aminopyridine, Benzaldehyde, Isocyanide | Ugi-type three-component reaction | Varies | Good |
Experimental Protocol 3: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Combine 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in a reaction vessel.
-
Heat the mixture at 60 °C under catalyst and solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled and the product is isolated and purified, often by recrystallization.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is a privileged structure in the design of kinase inhibitors. The acetamido group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many ATP-competitive inhibitors. Derivatives of this compound have been successfully employed in the synthesis of inhibitors for various kinases, including p38 MAP kinase.
Table 3: Inhibitory Potency of 2-Acylaminopyridin-4-ylimidazole Derivatives against p38α MAP Kinase
| Compound ID | R Group on 2-Acylamino Moiety | p38α IC₅₀ (nM) |
| 1a | Methyl | 50 |
| 1b | Ethyl | 45 |
| 1c | Propyl | 38 |
| 1d | Isopropyl | 62 |
| 1e | Cyclopropyl | 25 |
| 1f | tert-Butyl | 150 |
Experimental Protocol 4: Synthesis of N-(4-Bromopyridin-2-yl)acetamide
-
To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by recrystallization from a suitable solvent like hexane.
Conclusion
This compound and its derivatives are invaluable tools for organic chemists, particularly in the fields of medicinal chemistry and drug development. Their versatility in a range of powerful synthetic transformations allows for the efficient construction of complex molecules with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important building block in their synthetic endeavors.
References
Applications of 2-Acetamidopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidopyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features, including the pyridine ring and the acetamido group, provide avenues for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents.[2] This document provides detailed application notes on the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticancer and kinase inhibitor compounds. Furthermore, it includes comprehensive experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Key Applications of this compound Derivatives
The this compound scaffold is a key component in a variety of biologically active molecules. It serves as a crucial intermediate in the synthesis of compounds with a wide range of therapeutic properties, including:
-
Anticancer Agents: Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. They are utilized in the synthesis of kinase inhibitors and other novel anticancer compounds.
-
Kinase Inhibitors: The 2-aminopyridine core, derived from this compound, is a well-established scaffold for the design of kinase inhibitors. These compounds have shown potent inhibitory activity against various kinases implicated in cancer progression, such as ROS1, ALK, CDK, and HDAC.[3][4]
-
Anti-inflammatory and Analgesic Drugs: this compound serves as a key intermediate in the development of pharmaceuticals with anti-inflammatory and pain-relieving properties.
-
Antiviral and Antibacterial Agents: The heterocyclic structure of this compound is a foundational element in the synthesis of compounds with antimicrobial and antiviral activities.
-
Neurodegenerative Disease Research: The unique chemical properties of this compound derivatives make them valuable tools for studying and potentially treating neurodegenerative disorders.
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity
The following tables summarize the in vitro biological activity of various this compound and 2-aminopyridine derivatives against several human cancer cell lines and kinases. The activity is presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%).
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 1 | HCC1937 (Breast) | 45 | |
| Imidazo[1,2-a]pyridine Derivative 2 | HCC1937 (Breast) | 47.7 | |
| Imidazo[1,2-a]pyridine Derivative 3 | HCC1937 (Breast) | 79.6 | |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 0.22 | |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | 1.88 | |
| Cyanopyridone Derivative 5a | MCF-7 (Breast) | 1.77 | |
| Cyanopyridone Derivative 5e | MCF-7 (Breast) | 1.39 | |
| Cyanopyridone Derivative 5a | HepG2 (Liver) | 2.71 | |
| Cyanopyridone Derivative 5e | HepG2 (Liver) | 10.70 | |
| HR67 | LN229 (Glioblastoma) | 0.59 | |
| HR68 | LN229 (Glioblastoma) | 1.17 |
Table 2: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Spiro Derivative C01 | ROS1 (G2032R mutant) | 42.3 | |
| Spiro Derivative C01 | ALK (G1202R mutant) | - (10-fold more potent than Crizotinib) | |
| Compound 18d | ALK (wild-type) | 19 | |
| Compound 18d | ROS1 | 2.3 | |
| Compound 18d | ALK (L1196M mutant) | 45 | |
| Compound 18d | ALK (G1202R mutant) | 22 | |
| Compound 29 | CDK8 | 46 | |
| Compound 8e | CDK9 | 88.4 | |
| Compound 8e | HDAC1 | 168.9 | |
| Compound 9e | FLT3 | 30.4 | |
| Compound 9e | HDAC1 | 52.4 | |
| Compound 9e | HDAC3 | 14.7 | |
| Compound 21b | JAK2 | 9 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as for the evaluation of their anticancer activity.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Ice water
-
Ethyl acetate
-
Stirring apparatus
-
Cooling bath
-
Thin-Layer Chromatography (TLC) plate
Procedure:
-
Dissolve 2-aminopyridine in acetic anhydride solution with stirring.
-
Cool the reaction mixture in an ice bath to control the exothermic reaction, maintaining the temperature below 60°C.
-
Allow the reaction to proceed for 1 hour.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the reaction endpoint.
-
Once the reaction is complete, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate.
-
The resulting product is this compound.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridines
This protocol outlines a general one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone and 2-aminopyridine.
Materials:
-
Acetophenone
-
[Bmim]Br3 (1-butyl-3-methylimidazolium tribromide)
-
2-Aminopyridine
-
Na2CO3
-
Stirring apparatus
Procedure:
-
Slowly add [Bmim]Br3 (2 mmol) to acetophenone (2 mmol) with continuous stirring for 5 minutes at room temperature (30 °C).
-
Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.
-
Stir the mixture at room temperature for 40 minutes.
-
The resulting product is the corresponding 2-phenylimidazo[1,2-a]pyridine derivative.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound derivative to be tested
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.
Caption: ROS1/ALK Signaling Pathway Inhibition.
Caption: CDK/HDAC Signaling Pathway Inhibition.
Caption: Drug Discovery Experimental Workflow.
References
The Role of 2-Acetamidopyridine Scaffolds in Anti-Inflammatory Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridine ring is a core structural motif in a multitude of pharmacologically active compounds. Within this class, 2-acetamidopyridine and its derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents. These compounds have been investigated for their potential to modulate key inflammatory pathways, offering a basis for the design of new therapeutics with improved efficacy and safety profiles. This document provides a detailed overview of the role of this compound-related structures in anti-inflammatory drug discovery, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Note: Direct and extensive research specifically on the anti-inflammatory properties of this compound is limited in publicly available literature. Therefore, this document draws upon data and protocols from studies on closely related pyridine and acetamide derivatives to provide a representative framework for understanding the potential of this chemical class.
Data Presentation: Anti-Inflammatory Activity of Pyridine and Acetamide Derivatives
The anti-inflammatory potential of compounds is often quantified by their ability to inhibit key enzymes or cellular processes involved in the inflammatory cascade. The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyridine and acetamide derivatives, providing a comparative look at their potency.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference COX-2 IC50 (µM) |
| Pyrimidine Derivative 5 | - | 0.04 ± 0.09 | - | Celecoxib | 0.04 ± 0.01 |
| Pyrimidine Derivative 6 | - | 0.04 ± 0.02 | - | Celecoxib | 0.04 ± 0.01 |
| Pyrimidine Derivative 7 | - | 0.36 | - | Indomethacin | 2.60 |
| Pyrimidine Derivative 9 | - | 0.29 | - | Indomethacin | 2.60 |
| Pyrazolo[3,4-d]pyrimidine 4d | 3.54 | 0.32 | 11.06 | Celecoxib | 0.78 |
| Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine 15 | - | - | - | Indomethacin | - |
| Pyrrolo[2,3-d]pyrimidine 18 | - | - | - | - | - |
Data sourced from a review on pyrimidine derivatives, showcasing the potent and selective COX-2 inhibition of certain analogs.[3]
Table 2: In Vivo Anti-Inflammatory Activity of Pyridine and Acetamide Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference Compound | Reference % Inhibition |
| Thiazolo[4,5-b]pyridine Derivative | Carrageenan-induced rat paw edema | - | Comparable to or exceeding Ibuprofen | Ibuprofen | - |
| 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide | Carrageenan-induced rat paw edema | 25 mg/kg p.o. | 53% | - | - |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis in rats | 5 mg/kg & 10 mg/kg | Significant retardation of paw edema | - | - |
| 1,2,4-Triazole Derivative A | Carrageenan-induced paw edema in mice | - | 91% (after 3h) | Ibuprofen | 82% (after 3h) |
This table compiles data from various studies on pyridine and acetamide derivatives in common in vivo models of inflammation.[4][5]
Signaling Pathways in Inflammation
The anti-inflammatory effects of many pyridine and acetamide derivatives are attributed to their interference with key signaling pathways that regulate the expression of pro-inflammatory mediators. The two primary pathways implicated are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is a key strategy in modern drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Caption: The Nuclear Factor-kappa B (NF-κB) signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-inflammatory compounds, which would be applicable to the study of this compound and its derivatives.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of a test compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Cofactor solution (containing hemin)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of all reagents in COX Assay Buffer.
-
Reconstitute enzymes and keep on ice.
-
Prepare serial dilutions of test compounds and reference inhibitors.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 10 µL of either assay buffer (enzyme control), reference inhibitor, or test compound.
-
Prepare a reaction mix containing assay buffer, fluorometric probe, and cofactor solution. Add 80 µL to each well.
-
Add 10 µL of the diluted COX enzyme solution to all wells.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
-
Measurement and Data Analysis:
-
Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound suspension/solution
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Animal cages
Protocol:
-
Animal Acclimatization:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
-
Experimental Groups:
-
Divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).
-
-
Drug Administration:
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema by the test compound and reference drug compared to the vehicle control group.
-
Experimental and Logical Workflow Diagrams
Drug Discovery and Development Workflow
The process of developing a new anti-inflammatory drug from a this compound scaffold follows a logical progression from initial screening to preclinical studies.
Caption: Workflow for anti-inflammatory drug development.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel anti-inflammatory agents. Based on the activity of related pyridine and acetamide derivatives, it is plausible that compounds incorporating this moiety could exhibit potent and selective inhibition of key inflammatory targets such as COX-2 and the NF-κB pathway. The experimental protocols and workflows detailed in this document provide a comprehensive guide for researchers to systematically evaluate the anti-inflammatory potential of new chemical entities based on the this compound structure. Further focused research on this compound itself is warranted to fully elucidate its therapeutic potential.
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetamidopyridine in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 2-acetamidopyridine scaffold in the design of enzyme inhibitors, with a focus on Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors. Detailed protocols for the synthesis and evaluation of these inhibitors are also provided.
Introduction to this compound in Drug Discovery
This compound is a versatile heterocyclic building block in medicinal chemistry.[1][2] Its structure, featuring a pyridine ring and an acetamido group, allows for diverse chemical modifications, making it a valuable starting point for the synthesis of biologically active molecules.[1][2] The pyridine core can enhance a compound's metabolic stability, solubility, and biochemical potency, while the acetamido group provides a handle for further functionalization.[1] The 2-aminopyridine precursor is a common starting material, and its acylation to this compound is a key step in the synthesis of many enzyme inhibitors.
This compound in the Design of HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. Several HDAC inhibitors incorporating a 2-aminopyridine or related pyridine-based scaffold have been developed.
Quantitative Data: Inhibition of HDACs by 2-Aminopyridine Derivatives
While specific data for inhibitors containing a this compound moiety are limited in publicly available literature, research on closely related 2-aminopyridine-based dual inhibitors of Cyclin-Dependent Kinases (CDKs) and HDACs provides valuable insights into their potential. The following table summarizes the inhibitory activities (IC50 values) of selected 2-aminopyridine derivatives against various HDAC isoforms.
| Compound ID | Target HDAC Isoform | IC50 (nM) |
| 8e | HDAC1 | 168.9 |
| 9a | HDAC1 | 133.5 |
| HDAC3 | 37.7 | |
| HDAC6 | 54.3 | |
| 9e | HDAC1 | 52.4 |
| HDAC3 | 14.7 |
Signaling Pathway of HDAC Inhibition
HDAC inhibitors promote the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: HDAC inhibition by this compound derivatives.
This compound in the Design of PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks. PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The concept of "synthetic lethality" is central to their mechanism of action.
Quantitative Data: Inhibition of PARP by Pyridine-Based Derivatives
| Compound ID | Target PARP Isoform | IC50 (nM) | Reference |
| Olaparib | PARP1 | 5 | |
| PARP2 | 1 | ||
| Rucaparib | PARP1 | 1.4 | |
| Niraparib | PARP1 | 3.8 | |
| PARP2 | 2.1 | ||
| Compound 8a | PARP-1 | 36 |
Note: The specific inclusion of a this compound moiety in the listed commercial inhibitors is not specified. Compound 8a is a pyridopyridazinone derivative.
Signaling Pathway of PARP Inhibition
PARP inhibitors block the catalytic activity of PARP enzymes. This not only prevents the repair of single-strand DNA breaks but can also "trap" PARP on the DNA, leading to the formation of cytotoxic double-strand breaks during DNA replication, which are particularly lethal to cancer cells with deficient homologous recombination repair.
Caption: PARP inhibition leading to synthetic lethality.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound-based enzyme inhibitors typically starts with the acylation of a 2-aminopyridine precursor.
Protocol 1: General Procedure for the Acylation of 2-Aminopyridine
This protocol is adapted from a method for preparing 2-acetamido-5-aminopyridine.
Materials:
-
2-aminopyridine
-
Acetic anhydride
-
Ice water
-
Ethyl acetate
-
Stirring apparatus
-
Cooling bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 2-aminopyridine in acetic anhydride. The reaction is exothermic, so maintain the temperature below 60°C using a cooling bath.
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product, this compound, with ethyl acetate.
-
The resulting this compound can then be used in subsequent steps to build the final inhibitor molecule, for example, through coupling reactions to a linker and a zinc-binding group for HDAC inhibitors or to a core scaffold for PARP inhibitors.
Experimental Workflow for Synthesis
Caption: A generalized workflow for synthesizing inhibitors.
Enzyme Inhibition Assays
Protocol 2: General Fluorometric HDAC Inhibition Assay
This protocol is a generalized method based on commercially available HDAC assay kits.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC inhibitor (test compound) and control inhibitor (e.g., SAHA)
-
Developer solution (containing a protease like trypsin)
-
96- or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound-based test compound and a known HDAC inhibitor (positive control) in assay buffer.
-
In a microplate, add the assay buffer, the fluorogenic HDAC substrate, and the test compound or control.
-
Initiate the reaction by adding the recombinant HDAC enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: General Chemiluminescent PARP Inhibition Assay
This protocol is a generalized method based on commercially available PARP assay kits.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP1)
-
Activated DNA (to stimulate PARP activity)
-
Biotinylated NAD+
-
PARP assay buffer
-
PARP inhibitor (test compound) and control inhibitor (e.g., Olaparib)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound-based test compound and a known PARP inhibitor (positive control) in assay buffer.
-
In a microplate, add the PARP assay buffer, activated DNA, and the test compound or control.
-
Add the recombinant PARP enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel enzyme inhibitors, particularly targeting HDACs and PARPs. Its synthetic tractability and favorable physicochemical properties make it an attractive component in drug discovery campaigns. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound derivatives as therapeutic agents. Further research is warranted to synthesize and evaluate a broader range of these compounds to establish clear structure-activity relationships and identify potent and selective clinical candidates.
References
Application Notes and Protocols: 2-Acetamidopyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-acetamidopyridine as a versatile ligand in coordination chemistry. It includes its synthesis, coordination behavior, and the applications of its metal complexes, with a focus on catalysis and biological activity. Detailed experimental protocols and summarized quantitative data are presented to facilitate research and development.
Introduction to this compound as a Ligand
This compound (N-pyridin-2-ylacetamide) is a valuable compound in both synthetic and coordination chemistry.[1] Its structure, featuring a pyridine ring and an acetamido group, allows for diverse coordination modes with various metal ions. The pyridine nitrogen and the amide oxygen can both act as donor atoms, enabling this compound to function as a monodentate or a bidentate chelating ligand. This versatility has led to its use in the development of catalysts, biologically active molecules, and novel materials.[1] The coordination chemistry of aminopyridines, in general, is a widely explored area due to their accessibility and the varied steric and electronic properties of their derivatives.
Synthesis and Coordination Chemistry
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of 2-aminopyridine with acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in a suitable solvent such as dichloromethane or pyridine.
-
Acylation: Slowly add an equimolar amount of acetic anhydride or acetyl chloride to the solution while stirring. The reaction is often exothermic and may require cooling in an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
2.2. Coordination Behavior
This compound can coordinate to metal centers in several ways:
-
Monodentate Coordination: It can coordinate through the pyridine nitrogen atom, which is the most common mode.[2]
-
Bidentate Chelation: It can form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the amide oxygen atom.
-
Bridging Ligand: In some cases, it can bridge two metal centers.
The specific coordination mode depends on factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
Applications of this compound Metal Complexes
3.1. Catalysis
Palladium complexes of pyridine-based ligands have shown significant catalytic activity in cross-coupling reactions, which are fundamental in organic synthesis.[3][4]
Application Example: Suzuki-Miyaura Cross-Coupling
Palladium(II) complexes containing this compound derivatives as ligands can act as efficient pre-catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Preparation: Prepare the palladium(II)-2-acetamidopyridine complex. A general method involves reacting a palladium(II) salt (e.g., PdCl₂) with the this compound ligand in a suitable solvent.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1 mmol), the boronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2 mmol), and the palladium catalyst (0.01-1 mol%).
-
Solvent Addition: Add a degassed solvent, such as toluene or a mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours), with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired biaryl product.
3.2. Biological Applications
Metal complexes of pyridine derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.
Application Example: Antimicrobial Activity
Complexes of transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) with this compound and its derivatives have been shown to exhibit activity against various bacteria and fungi.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.
-
Controls: Use the solvent as a negative control and a standard antibiotic/antifungal agent as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Quantitative Data
The following tables summarize key quantitative data for this compound and related aminopyridine metal complexes.
Table 1: Synthesis and Properties of Selected Metal Complexes with this compound Derivatives
| Metal Ion | Complex Formula | Coordination Geometry | Yield (%) | Melting Point (°C) | Reference |
| Cr(III) | [Cr(L)Cl₂(H₂O)₂]Cl | Octahedral | 75 | >300 | |
| Co(II) | [Co(L)Cl₂] | Tetrahedral | 80 | 190 | |
| Ni(II) | [Ni(L)Cl₂] | Tetrahedral | 78 | 185 | |
| Cu(II) | [Cu(L)Cl₂] | Square Planar | 82 | 210 | |
| Zn(II) | [Zn(L)Cl₂] | Tetrahedral | 85 | 170 | |
| Cd(II) | [Cd(L)Cl₂] | Tetrahedral | 70 | 220 | |
| Hg(II) | [Hg(L)Cl₂] | Tetrahedral | 65 | 165 | |
| (L represents a derivative of this compound) |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Iron(II) Complex with a 2-Aminopyridine Ligand
| Bond | Length (Å) | Angle | Degree (°) | Reference |
| Fe1–N2 | 2.093(3) | N2–Fe1–Br2 | 111.43(9) | |
| Fe1–Br1 | 2.5260(8) | N2–Fe1–Br1 | 100.86(8) | |
| Fe1–Br2 | 2.3985(8) | Br2–Fe1–Br1 | 114.73(3) | |
| (Data for a related 2-aminopyridine complex, illustrating typical coordination geometries) |
Table 3: Catalytic Activity of Palladium(II) Pyridine Complexes in Cross-Coupling Reactions
| Reaction | Catalyst | Aryl Halide | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | [Pd(4-CN-py)₂Cl₂] | 4-bromoacetophenone | phenylboronic acid | 98 | |
| Suzuki-Miyaura | [Pd(4-MeO-py)₂Cl₂] | 4-bromoacetophenone | phenylboronic acid | 95 | |
| Heck | [Pd(4-CN-py)₂Cl₂] | 4-bromoacetophenone | styrene | 99 | |
| Heck | [Pd(4-MeO-py)₂Cl₂] | 4-bromoacetophenone | styrene | 92 | |
| (py = pyridine derivative) |
Table 4: Antimicrobial Activity of a Schiff Base Ligand Derived from 2-Amino-3-hydroxypyridine and its Metal Complexes (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Ligand | 12 | 10 | 11 | 9 | |
| Cu(II) Complex | 20 | 18 | 19 | 17 | |
| Co(II) Complex | 18 | 16 | 17 | 15 | |
| Ni(II) Complex | 17 | 15 | 16 | 14 | |
| Mn(II) Complex | 16 | 14 | 15 | 13 | |
| (Data for a related aminopyridine derivative, illustrating the enhancement of activity upon complexation) |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification and characterization of byproducts in 2-Acetamidopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing byproducts encountered during the synthesis of 2-Acetamidopyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred for an adequate duration (e.g., 1 hour) at a controlled temperature (30-60°C) to drive the reaction to completion.[1] - Monitor the reaction progress using thin-layer chromatography (TLC).[1] |
| Loss of Product During Work-up: Product remains dissolved in the aqueous layer during extraction. | - Adjust the pH of the aqueous solution to be basic (pH 8-9) before extraction to minimize the solubility of the product in the aqueous phase.[2] - Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.[1][2] | |
| Hydrolysis of Acetic Anhydride: The presence of water in the reactants or solvent will hydrolyze the acetic anhydride to acetic acid, reducing the amount of acetylating agent available. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Use a fresh bottle of acetic anhydride. | |
| Presence of Significant Impurities | Unreacted 2-Aminopyridine: Incomplete acetylation. | - Use a slight excess of acetic anhydride to ensure complete conversion of the starting material. |
| Formation of N,N-diacetyl-2-aminopyridine: Over-acetylation of the starting material, especially in the presence of a strong base. | - Avoid using strong bases. The reaction can proceed without a base, or a milder base like pyridine can be used. - Control the amount of acetic anhydride used. | |
| Formation of Acetic Acid: Hydrolysis of excess acetic anhydride during the work-up. | - After the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride. - Wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. | |
| Discolored Product (e.g., yellow, brown) | Formation of Colored Impurities: Air oxidation or side reactions can lead to the formation of colored byproducts. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities. Use with caution as it may also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are unreacted 2-aminopyridine, N,N-diacetyl-2-aminopyridine, and acetic acid. The diacetylated product can form, especially if a strong base is used. Acetic acid is formed from the hydrolysis of excess acetic anhydride during the work-up.
Q2: How can I identify the presence of these byproducts?
A2: A combination of analytical techniques can be used for identification:
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Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting material and byproducts. The product, starting material, and byproducts will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between this compound, 2-aminopyridine, and N,N-diacetyl-2-aminopyridine based on their unique chemical shifts and integration values.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the mixture and provide their mass spectra, allowing for definitive identification.
-
Infrared (IR) Spectroscopy: Can help identify the functional groups present. For example, the presence of a primary amine (from 2-aminopyridine) or the absence of an N-H bond in the diacetylated product can be observed.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain in solution. For more challenging separations, column chromatography can be employed.
Q4: My yield is consistently low. What are the critical parameters to control?
A4: Several factors can contribute to low yields. Key parameters to control include:
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Reagent Purity: Ensure the 2-aminopyridine is pure and the acetic anhydride has not hydrolyzed.
-
Reaction Temperature: The reaction is exothermic. Controlling the temperature, typically between 30-60°C, is important to prevent side reactions.
-
Reaction Time: Allow the reaction to proceed to completion. Monitoring by TLC is recommended.
-
Work-up Procedure: Proper extraction techniques, including pH adjustment, are crucial to maximize product recovery.
Q5: Can I use a different acetylating agent instead of acetic anhydride?
A5: While acetic anhydride is commonly used, other acetylating agents like acetyl chloride can also be employed. However, acetyl chloride is more reactive and will produce hydrochloric acid as a byproduct, which would need to be neutralized. The choice of acetylating agent can influence the reaction conditions and the byproduct profile.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific experimental setup and safety protocols.
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).
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Cool the flask in an ice bath.
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Slowly add acetic anhydride dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature between 30-60°C.
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After the addition is complete, allow the reaction to stir for 1 hour at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Pour the reaction mixture into ice water to quench any unreacted acetic anhydride.
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Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 8-9.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization.
Byproduct Characterization Workflow
Caption: Workflow for the identification and characterization of byproducts in this compound synthesis.
Reaction Pathways
The following diagram illustrates the primary reaction for the synthesis of this compound and the formation of a common byproduct, N,N-diacetyl-2-aminopyridine.
References
Optimization of reaction conditions for 2-Acetamidopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-acetamidopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my yield of this compound low or non-existent?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between 2-aminopyridine and the acetylating agent may not have gone to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or prolonging the reaction time. Gentle heating to 40-60 °C can often improve the reaction rate.[1][2]
-
-
Reagent Quality: The purity of the starting materials can significantly impact the yield.
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Solution: Ensure that the 2-aminopyridine is pure and that the acetylating agent, such as acetic anhydride, has not degraded. It is recommended to use a fresh bottle of acetic anhydride, as it can hydrolyze over time.[2]
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield.
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Solution: Typically, a slight excess (1.1-1.5 equivalents) of the acetylating agent is used to ensure the complete conversion of the 2-aminopyridine.[2]
-
-
Steric Hindrance: Although less of a concern for 2-aminopyridine compared to more substituted analogs, steric hindrance can slow down the reaction.[1]
-
Solution: Increasing the reaction temperature or time can help overcome this.
-
Q2: The final product is impure. What are the likely side products and how can they be avoided?
Possible Causes and Solutions:
-
Unreacted Starting Material: This is a common impurity if the reaction is incomplete.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions if necessary. Proper purification, such as recrystallization, can also remove unreacted 2-aminopyridine.
-
-
Diacetylation: While less common with primary anilines, the formation of a di-acetylated product is possible under harsh conditions.
-
Solution: Employ milder reaction conditions, avoiding excessively high temperatures or the use of strong acid catalysts.
-
-
Oxidation: Aromatic amines are susceptible to oxidation, which can result in colored impurities.
-
Solution: If the starting material or product appears discolored, consider purification of the starting material before the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
Q3: I am having difficulty purifying the this compound product.
Possible Causes and Solutions:
-
Product Oiling Out: The product may separate as an oil instead of a solid during workup or recrystallization. This can be due to the presence of impurities that lower the melting point.
-
Solution: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product can also initiate crystallization.
-
-
Poor Separation with Chromatography: If the product and impurities have similar polarities, separation by column chromatography can be challenging.
-
Solution: Optimize the solvent system for TLC to achieve better separation before attempting column chromatography.
-
-
Ineffective Recrystallization: Choosing the right solvent is crucial for successful recrystallization.
-
Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. For this compound, solvent systems like ethanol/water or ethyl acetate/hexanes can be effective.
-
Frequently Asked Questions (FAQs)
Q4: What is the typical reaction temperature for the synthesis of this compound?
The acetylation of 2-aminopyridine is often carried out at room temperature. However, if the reaction is slow, gentle heating to a temperature between 40-60°C can be employed to increase the rate of reaction. One patented method controls the temperature to below 60°C due to the exothermic nature of the reaction.
Q5: What acetylating agent is best for this synthesis?
Acetic anhydride is a commonly used and effective acetylating agent for this transformation. Acetyl chloride can also be used and is more reactive, which may be beneficial if the reaction is sluggish. However, it is more hazardous to handle and generates HCl as a byproduct, which requires neutralization.
Q6: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-aminopyridine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q7: What is a suitable method for the final purification of this compound?
Recrystallization is a robust and scalable method for purifying solid this compound. Suitable solvent systems include ethanol, or a mixture of ethyl acetate and hexanes. The crude product is dissolved in a minimal amount of the hot solvent, and as the solution cools, the purified product crystallizes out, leaving impurities in the mother liquor.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Acetylation of Aminopyridines
| Starting Material | Acetylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Acid Solution | < 60°C | 1 hour | 95% | |
| 2-Aminonicotinic Acid | Acetic Anhydride | Pyridine or Glacial Acetic Acid | 0-5°C to Room Temp. | 2-4 hours | Not specified | |
| 3-Aminopyridine | Chloroacetyl Chloride | Anhydrous THF | 0-5°C to Room Temp. | 3-6 hours | 75-95% (expected) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on general and efficient methods for the N-acetylation of aromatic amines.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent or catalyst)
-
Ice
-
Water
-
Ethyl Acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Reaction Setup:
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In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Cool the reaction mixture to 0-5°C using an ice bath and stir for 15 minutes.
Addition of Acetylating Agent:
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 60°C to control the exothermic reaction.
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
Workup and Isolation:
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Upon completion, pour the reaction mixture into ice water.
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Purification of crude 2-Acetamidopyridine by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-acetamidopyridine by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during these purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound, particularly when synthesized from 2-aminopyridine and acetic anhydride, include:
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Unreacted 2-aminopyridine: The starting material may not have fully reacted.
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Acetic acid/anhydride: Excess reagents or byproducts from the reaction.
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Diacetylated product (N,N-diacetyl-2-aminopyridine): Over-reaction of the starting material.
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Colored impurities: Often arise from side reactions or degradation of starting materials.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the impurity profile and the desired final purity.
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Recrystallization is generally effective for removing small amounts of impurities from a mostly pure solid product. It is often faster and more scalable than chromatography.
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Column chromatography is more suitable for separating complex mixtures, removing impurities with similar solubility to the product, or when very high purity (>99%) is required.[1]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Based on its solubility profile (soluble in polar organic solvents, less soluble in nonpolar solvents and water), good starting points for recrystallization solvents include:
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Single solvent: Ethanol, isopropanol, or ethyl acetate.
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Mixed solvent systems: Ethanol/water or ethyl acetate/hexane. A mixed solvent system allows for fine-tuning of the solubility.
Q4: What is a suitable mobile phase for the column chromatography of this compound on silica gel?
A4: A mixture of a non-polar solvent and a moderately polar solvent is a good starting point. A common and effective system is a gradient of hexane and ethyl acetate .[2][3][4] The polarity can be gradually increased by increasing the proportion of ethyl acetate. For developing a method, thin-layer chromatography (TLC) should be used first to determine the optimal solvent ratio.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent. | - The solvent is not suitable. - Insufficient solvent is used. | - Try a more polar solvent or a mixed solvent system. - Add more hot solvent in small portions until the solid dissolves. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated, and the compound is precipitating above its melting point. - The cooling process is too rapid. | - Reheat the solution to dissolve the oil. - Add a small amount of additional "good" solvent. - Allow the flask to cool more slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The solution is supersaturated, and crystallization has not been initiated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Cool the filtrate in an ice bath to maximize precipitation. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Purified product is discolored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product. |
| Broad or depressed melting point of purified product. | - The product is still impure. - The crystals are not fully dry and contain residual solvent. | - Repeat the recrystallization, possibly with a different solvent system. - Ensure the crystals are thoroughly dried under vacuum. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - The solvent system is not optimal. | - Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity (more hexane). If spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| Streaking of spots on TLC. | - The sample is too concentrated. - The compound is interacting strongly with the silica gel (common for basic compounds like pyridines). | - Dilute the sample before spotting. - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to reduce tailing. |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A step gradient or a linear gradient can be employed. |
| Co-elution of impurities with the product. | - The chosen mobile phase does not provide adequate separation. | - Try a different solvent system. For example, substituting ethyl acetate with acetone or dichloromethane might alter the selectivity. - Use a shallower gradient during elution. |
| Low recovery of product from the column. | - Irreversible adsorption onto the silica gel. | - As with streaking, adding a small amount of triethylamine to the mobile phase can help prevent this. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethyl Acetate/Hexane
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
2. Decolorization (Optional):
- If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
- If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
4. Crystallization:
- To the hot filtrate, add hexane dropwise until the solution becomes slightly cloudy, indicating saturation.
- Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Crude this compound |
| Recrystallization Solvents | Ethyl Acetate / Hexane |
| Expected Recovery | 80-95% (highly dependent on initial purity) |
| Purity Improvement | From ~90% to >99% |
| Melting Point (Pure) | 68-71 °C |
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purification using silica gel chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 4:1, 2:1, 1:1) to find a system that gives the product an Rf value of approximately 0.2-0.4.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 4:1 hexane/ethyl acetate).
- Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.
3. Sample Loading:
- Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent like dichloromethane.
- If a more polar solvent is used, adsorb the sample onto a small amount of silica gel by evaporating the solvent, and then carefully add the dry powder to the top of the column.
4. Elution:
- Begin eluting the column with the initial mobile phase.
- If necessary, gradually increase the polarity of the mobile phase (e.g., from 4:1 to 2:1 hexane/ethyl acetate) to elute the product.
5. Fraction Collection and Analysis:
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Representative):
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (gradient) |
| Representative Rf | ~0.3 in 2:1 Hexane/Ethyl Acetate |
| Expected Recovery | 70-90% |
| Expected Purity | >99.5% |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General workflow for recrystallization.
References
Troubleshooting guide for the acetylation of 2-aminopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the acetylation of 2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the acetylation of 2-aminopyridine?
The most frequent challenges include low product yield, the presence of unreacted starting material, and the formation of colored impurities. These issues can often be traced back to reagent quality, reaction conditions, or the work-up procedure.
Q2: I obtained a low yield of 2-acetylaminopyridine. What are the possible causes and how can I improve it?
Low yield is a common problem that can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture (e.g., to 50-60°C) to facilitate the reaction.[1][2]
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Reagent Quality: The acetylating agent, typically acetic anhydride or acetyl chloride, can degrade over time, especially if exposed to moisture. Using a fresh bottle of the acetylating agent is recommended.[2] The purity of the 2-aminopyridine starting material is also important, as impurities can interfere with the reaction.[1]
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Inadequate Mixing: Ensure the reaction mixture is stirred effectively to guarantee that the reactants are well-mixed, especially if the starting material is not fully dissolved.[2]
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Suboptimal Stoichiometry: A slight excess of the acetylating agent (typically 1.1 to 1.5 equivalents) is generally used to ensure the complete consumption of the 2-aminopyridine.
Q3: My final product is impure. What are the likely side products and how can I minimize their formation?
The primary impurity is often unreacted 2-aminopyridine. Other potential side products include:
-
Di-acetylated Product: While less common with primary amines, di-acetylation can occur under harsh reaction conditions. Using milder conditions can help to avoid this.
-
Colored Impurities: Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
To obtain a pure product, a thorough work-up and purification are essential. This typically involves quenching the excess acetylating agent with ice-cold water, followed by extraction and recrystallization of the crude product.
Q4: Can I use a different acetylating agent besides acetic anhydride?
Yes, acetyl chloride is a viable alternative to acetic anhydride. Acetyl chloride is more reactive, which can be advantageous if the reaction with acetic anhydride is sluggish. However, it is also more hazardous to handle and generates hydrochloric acid (HCl) as a byproduct, which will need to be neutralized during the work-up, for instance, by washing with a saturated aqueous solution of sodium bicarbonate.
Q5: What is the role of pyridine in this reaction?
Pyridine can serve multiple functions in the acetylation of 2-aminopyridine. It can be used as a solvent for the reaction. Additionally, it can act as a nucleophilic catalyst by reacting with the acetylating agent to form a highly reactive acylpyridinium ion intermediate. Pyridine also functions as a base to neutralize the acidic byproduct (acetic acid or HCl) formed during the reaction.
Experimental Protocols
Standard Protocol for the Acetylation of 2-Aminopyridine
This protocol describes a standard laboratory procedure for the N-acetylation of 2-aminopyridine using acetic anhydride.
Materials:
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2-Aminopyridine
-
Acetic Anhydride
-
Pyridine or Glacial Acetic Acid (as solvent)
-
Ethyl Acetate
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent like pyridine or glacial acetic acid.
-
Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.1-1.5 equivalents) dropwise using a dropping funnel. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. One patent suggests controlling the temperature between 30-60°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC until the starting material is completely consumed. If the reaction is slow, it can be gently heated to 50-60°C.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.
-
If an acidic solvent was used, neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate multiple times.
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Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 2-acetylaminopyridine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
-
Data Presentation
| Parameter | Recommended Condition | Purpose | Potential Issues if Deviated |
| Solvent | Pyridine, Glacial Acetic Acid | To dissolve reactants | Poor solubility can lead to an incomplete reaction. |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Source of the acetyl group | Old or hydrolyzed agent will result in low yield. |
| Stoichiometry | 1.1-1.5 eq. of acetylating agent | To ensure complete conversion of the starting material | Insufficient agent leads to incomplete reaction; large excess can complicate purification. |
| Temperature | Room Temperature to 60°C | To control the reaction rate | Too low may be too slow; too high can lead to side product formation. |
| Reaction Time | Varies (monitor by TLC) | To allow the reaction to go to completion | Insufficient time results in low yield; excessively long times are inefficient. |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the acetylation of 2-aminopyridine.
Troubleshooting Workflow
References
Stability and degradation of 2-Acetamidopyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-acetamidopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-(2-pyridyl)acetamide, is a versatile chemical intermediate.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[1] In pharmaceutical development, it serves as a key building block for the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1] It is also utilized in organic synthesis for creating heterocyclic compounds and in materials science for formulating polymers and coatings.[1]
Q2: What are the general storage recommendations for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is recommended to keep it away from heat, sparks, open flames, and other sources of ignition. For long-term storage, temperatures between 0-8°C are suggested.
Q3: What are the main factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
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Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.
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Oxidation: The pyridine ring can be oxidized, particularly in the presence of strong oxidizing agents.
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Photolysis: Exposure to light, especially UV light, can induce degradation.
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Thermal Stress: Elevated temperatures can accelerate degradation processes.
Q4: What are the potential degradation products of this compound?
Based on its structure, the following are the most likely degradation products:
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2-Aminopyridine and Acetic Acid: Formed via hydrolysis of the amide bond.
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This compound N-oxide: Resulting from the oxidation of the pyridine nitrogen.
-
Various other byproducts from photolytic decomposition or further degradation of primary products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Appearance of unknown peaks in HPLC analysis after sample preparation or storage.
-
Possible Cause: Degradation of this compound due to inappropriate solvent, pH, or light exposure.
-
Troubleshooting Steps:
-
Review Solvent Choice: Ensure the solvent used for sample preparation is inert and does not promote degradation. Aprotic solvents are generally preferred.
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Control pH: If aqueous solutions are used, buffer them to a neutral pH (around 7) to minimize acid or base-catalyzed hydrolysis.
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Protect from Light: Prepare and store samples in amber vials or protect them from light to prevent photodegradation.
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Perform Forced Degradation Studies: To identify the unknown peaks, conduct forced degradation studies under controlled stress conditions (see Experimental Protocols section). This will help in tentatively identifying the degradation products.
-
Issue 2: Inconsistent results or loss of potency in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium or during the storage of stock solutions.
-
Troubleshooting Steps:
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Assess Stock Solution Stability: Regularly analyze the stock solution using a stability-indicating HPLC method to monitor for any degradation over time.
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Evaluate Assay Buffer Compatibility: Incubate this compound in the assay buffer for the duration of the experiment and analyze for any degradation. Components of the buffer could be promoting hydrolysis or other reactions.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions to minimize the impact of potential degradation.
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Issue 3: Discoloration or change in the physical appearance of the solid compound.
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Possible Cause: Exposure to light, heat, or reactive atmospheric conditions. 2-Aminopyridine, a potential degradant, is known to oxidize and darken over time, a process accelerated by heat and light.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, and in a tightly sealed container).
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
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Re-analyze the Material: Before use, re-analyze the material using techniques like HPLC to confirm its purity and identity.
-
Summary of Potential Degradation Conditions and Products
The following table summarizes the expected degradation of this compound under various stress conditions.
| Stress Condition | Potential Degradation Pathway | Expected Major Degradation Products |
| Acidic Hydrolysis | Cleavage of the amide bond | 2-Aminopyridine, Acetic Acid |
| Basic Hydrolysis | Cleavage of the amide bond | 2-Aminopyridine, Acetate Salt |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the pyridine nitrogen | This compound N-oxide |
| Photolysis (UV light) | Complex radical mechanisms | Mixture of various degradation products |
| Thermal Degradation | Accelerated hydrolysis/oxidation | 2-Aminopyridine, Acetic Acid, and others |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Photodegradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be kept in the dark.
- Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a portion in the solvent for analysis.
3. Sample Analysis:
- Before analysis, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like reverse-phase HPLC with a UV detector. A gradient elution may be necessary to separate all degradation products.
- Utilize a mass spectrometer (LC-MS) to obtain mass information on the parent drug and any new peaks to aid in the identification of degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Removal of Unreacted 2-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-aminopyridine from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it often challenging to remove unreacted 2-aminopyridine?
A1: The removal of 2-aminopyridine can be difficult due to its physical and chemical properties. It is a polar and basic compound, which can lead to issues such as streaking on normal-phase silica gel chromatography and its solubility in a range of solvents, complicating extractions and recrystallizations.
Q2: What are the most common methods for removing 2-aminopyridine?
A2: The most common and effective methods for the removal of unreacted 2-aminopyridine include acidic aqueous extraction (acid wash), column chromatography, recrystallization, and the use of scavenger resins. The choice of method depends on the scale of the reaction, the properties of the desired product, and the nature of other impurities present.
Q3: How does an acidic wash help in removing 2-aminopyridine?
A3: An acidic wash takes advantage of the basicity of the amino group on the pyridine ring. By washing the organic reaction mixture with a dilute aqueous acid (e.g., HCl, H₂SO₄), the basic 2-aminopyridine is protonated to form a water-soluble salt, which is then extracted into the aqueous phase.[1][2]
Q4: When is column chromatography a suitable method?
A4: Column chromatography is particularly useful for separating mixtures with multiple components or when the desired product has a polarity similar to 2-aminopyridine.[3] It allows for finer separation based on the differential adsorption of compounds to the stationary phase. Both normal-phase (e.g., silica gel, alumina) and reversed-phase chromatography can be employed.[3]
Q5: Can recrystallization be used to remove 2-aminopyridine?
A5: Yes, recrystallization is an effective technique for purifying a solid product from soluble impurities like 2-aminopyridine, provided a suitable solvent system can be found.[3] The principle relies on the desired compound being significantly less soluble in the chosen solvent at low temperatures compared to 2-aminopyridine.
Q6: What are scavenger resins and how do they work for 2-aminopyridine removal?
A6: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules. For removing 2-aminopyridine, a primary amine, resins with electrophilic functional groups (e.g., isocyanate or aldehyde resins) can be used. The resin-bound amine can then be removed by simple filtration.
Troubleshooting Guides
Acidic Aqueous Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete removal of 2-aminopyridine | Insufficient amount or concentration of acid. | - Use a larger volume of the acidic solution. - Increase the concentration of the acid (e.g., from 1M to 2M HCl). - Perform multiple extractions (2-3 times). |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution). - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite. | |
| Product is also extracted into the aqueous layer | The desired product is also basic and forms a water-soluble salt. | - Use a milder acidic solution (e.g., saturated ammonium chloride). - Carefully adjust the pH of the aqueous layer to an intermediate value where the product precipitates but the 2-aminopyridine salt remains in solution. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Streaking of 2-aminopyridine on the TLC plate and column | The basic nature of 2-aminopyridine interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. - Use a different stationary phase such as alumina or consider reversed-phase chromatography. |
| Poor separation from the desired product | Inappropriate solvent system. | - Optimize the mobile phase by systematically varying the polarity. A gradient elution can be effective. - If using normal phase, try a different combination of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Product is not eluting from the column | The product is too polar for the chosen eluent system. | - Gradually increase the polarity of the mobile phase. - If using silica gel, consider switching to a more polar solvent system or reversed-phase chromatography. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | - Cool the solution more slowly. - Add a seed crystal of the pure compound to induce crystallization. - Try a different solvent or a mixed-solvent system. |
| Low recovery of the purified product | The product has significant solubility in the cold solvent. | - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Try a different solvent in which the product is less soluble at low temperatures. |
| 2-Aminopyridine co-precipitates with the product | The chosen solvent does not effectively discriminate between the product and 2-aminopyridine. | - Screen for a solvent where the solubility difference between the product and 2-aminopyridine is maximized at different temperatures. - Consider a two-solvent recrystallization method. |
Quantitative Data Summary
The efficiency of removal can vary greatly depending on the specific conditions of the reaction and the chosen purification method. The following table provides a summary of reported efficiencies for the removal of 2-aminopyridine and related compounds.
| Method | Compound | Initial Purity | Final Purity/Recovery | Reference |
| Acidic Extraction | 2-Aminopyridine | Not specified | 97.3% mean extraction efficiency | |
| Recrystallization | 2-Amino-5-methylpyridine | Not specified | >99% | |
| Molecularly Imprinted Polymer | 2-Aminopyridine | Spiked water sample | Max. adsorption: 46.5 mg/g | |
| Hydrogenation | 2-Aminopyridine derivative | 98.5% | 99.1% |
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Extraction
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Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
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Extraction : Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl).
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Mixing : Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Separation : Allow the layers to separate. The protonated 2-aminopyridine will be in the aqueous (bottom) layer if using a denser organic solvent, or the top layer if using a less dense one.
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Collection : Drain the aqueous layer.
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Repetition : Repeat the extraction with fresh 1M HCl two more times to ensure complete removal.
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Neutralization (Optional but Recommended) : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
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TLC Analysis : Develop a thin-layer chromatography (TLC) system that provides good separation between your product and 2-aminopyridine (Rf of the product should ideally be between 0.2 and 0.4). If streaking is observed, add 0.5% triethylamine to the eluent.
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Column Packing : Prepare a column with silica gel or alumina, slurried in the chosen eluent.
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
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Elution : Run the column, collecting fractions.
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Fraction Monitoring : Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection : In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
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Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to completely dissolve it.
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Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying : Dry the purified crystals under vacuum.
Diagrams
Caption: Workflow for the removal of 2-aminopyridine by acidic extraction.
Caption: General workflow for purification by column chromatography.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for 2-aminopyridine removal using a scavenger resin.
References
Technical Support Center: Scaling Up the Synthesis of 2-Acetamidopyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of 2-acetamidopyridine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory method for synthesizing this compound?
A1: The most prevalent and scalable laboratory method is the N-acetylation of 2-aminopyridine using acetic anhydride. This method is favored for its high yield, relatively simple procedure, and the ready availability of the starting materials. The reaction is typically straightforward, involving the direct treatment of 2-aminopyridine with acetic anhydride.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The reaction between 2-aminopyridine and acetic anhydride is highly exothermic, meaning it releases a significant amount of heat.[1] When scaling up, it is crucial to have efficient cooling and to add the acetic anhydride portion-wise to maintain temperature control and prevent a runaway reaction. Acetic anhydride is also corrosive and a lachrymator, so appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and the reaction should be conducted in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (2-aminopyridine) from the product (this compound). The reaction is considered complete when the spot corresponding to 2-aminopyridine is no longer visible on the TLC plate.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a highly effective and scalable method for purifying crude this compound. Common solvent systems for recrystallization include ethanol, acetonitrile, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at all temperatures.
Experimental Protocols
Synthesis of this compound via Acetylation of 2-Aminopyridine
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
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2-Aminopyridine
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Acetic Anhydride
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Ethyl Acetate
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Ice water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (e.g., 9.9 g).
-
Place the flask in an ice bath to cool.
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Slowly add acetic anhydride (e.g., 21 ml) to the 2-aminopyridine with continuous stirring. A strong exothermic reaction will occur. Maintain the reaction temperature between 30-60°C.[1]
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After the addition is complete, continue stirring the reaction mixture at this temperature for 1 hour.
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Monitor the reaction progress by TLC until the 2-aminopyridine is consumed.
-
Once the reaction is complete, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
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Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can then be purified by recrystallization.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Aminopyridine | 94.11 | 9.9 g | 0.105 | 1.0 |
| Acetic Anhydride | 102.09 | 21 ml (22.7 g) | 0.222 | 2.1 |
Reaction Parameters:
| Parameter | Value |
| Temperature | 30-60 °C |
| Reaction Time | 1 hour |
| Reported Yield | 95% |
| Reported Purity | 99.2% |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended time and the temperature is maintained within the specified range. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Loss of product during workup. | Ensure proper extraction techniques are used. If the product is partially soluble in the aqueous layer, perform multiple extractions with ethyl acetate. | |
| Product is Discolored (e.g., pink, brown) | Presence of colored impurities from the starting materials or side reactions. | Treat a solution of the crude product with activated charcoal before recrystallization. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficulty in Product Purification by Recrystallization | "Oiling out" instead of crystallization. | This occurs when the solute comes out of solution above its melting point. Try using a different recrystallization solvent or a solvent mixture. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| Product and impurities co-crystallize. | Optimize the recrystallization solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be effective. | |
| Broad Melting Point Range of the Final Product | Presence of impurities. | Repeat the recrystallization process until a sharp melting point is obtained. If recrystallization is ineffective, consider purification by column chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Analytical techniques for monitoring the progress of 2-Acetamidopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to monitor the synthesis of 2-Acetamidopyridine. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the synthesis of this compound?
A1: The most common analytical techniques for monitoring the progress of this compound synthesis from 2-aminopyridine and acetic anhydride are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. TLC is often used for rapid, qualitative checks of reaction progress, while HPLC and GC provide quantitative data. NMR and FTIR are excellent for structural confirmation of the product and disappearance of the starting material.
Q2: How can I quickly check if my reaction is complete?
A2: Thin Layer Chromatography (TLC) is the quickest method to check for the completion of your reaction. By spotting the reaction mixture alongside the starting material (2-aminopyridine) on a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of a new spot for the product (this compound). A patent for a similar synthesis mentions using TLC to determine the reaction's endpoint[1].
Q3: What are the key spectral changes I should look for in NMR and FTIR to confirm the formation of this compound?
A3: In ¹H NMR , you should see the appearance of a new singlet peak around 2.2 ppm corresponding to the methyl protons of the acetyl group. The chemical shifts of the aromatic protons on the pyridine ring will also shift upon conversion of the amino group to an acetamido group.
In FTIR spectroscopy , the key changes to observe are the disappearance of the characteristic N-H stretching vibrations of the primary amine (around 3442 and 3300 cm⁻¹) in 2-aminopyridine and the appearance of a strong carbonyl (C=O) stretching band for the amide group in this compound, typically in the range of 1680-1700 cm⁻¹. Additionally, the N-H stretch of the secondary amide will appear as a single band around 3200-3400 cm⁻¹[2].
Troubleshooting Guides
Thin Layer Chromatography (TLC)
Problem: My TLC spots are streaking.
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Possible Cause: The sample may be too concentrated, or the compound is interacting too strongly with the silica gel. Highly polar or basic compounds like amines can streak.
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Solution:
Problem: The spots for 2-aminopyridine and this compound are too close together (poor resolution).
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Possible Cause: The polarity of the developing solvent system is not optimal for separating the two compounds.
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Solution:
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Adjust the solvent system's polarity. A common solvent system is a mixture of hexane and ethyl acetate[4]. Start with a 1:1 ratio and adjust by increasing the proportion of the less polar solvent (hexane) to increase the separation.
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Trying different solvent systems with varying selectivities, such as dichloromethane/methanol, can also improve separation.
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Problem: I don't see any spots on my TLC plate after development.
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Possible Cause: The sample concentration may be too low, or the compounds are not UV-active and you are using a UV lamp for visualization.
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Solution:
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Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration on the plate.
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Use a different visualization technique. Stains like potassium permanganate or iodine vapor can be used to visualize a wider range of compounds.
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High-Performance Liquid Chromatography (HPLC)
Problem: I am observing peak tailing for my 2-aminopyridine and this compound peaks.
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Possible Cause: Basic compounds like pyridines can interact strongly with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.
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Solution:
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Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) to block the active silanol sites.
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Adjust the pH of the mobile phase to 2.5-3.0 with a buffer like phosphate buffer. This protonates the silanol groups, minimizing their interaction with the basic analytes.
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Use a column with a different stationary phase, such as one with a polar-embedded group or a phenyl column, which can offer different selectivity and improved peak shape for basic compounds.
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Problem: My retention times are drifting or changing between runs.
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Possible Cause: The column may not be properly equilibrated, the mobile phase composition might be changing due to evaporation, or the column temperature is fluctuating.
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Solution:
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Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analysis.
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Keep the mobile phase reservoirs covered to prevent solvent evaporation, which can alter the composition and affect retention times.
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Use a column thermostat to maintain a constant temperature during the analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My NMR spectrum is noisy and the peaks are broad.
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Possible Cause: The sample concentration may be too low, the sample may contain solid particles, or the shimming of the spectrometer needs to be optimized.
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Solution:
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For a standard ¹H NMR, use about 5-25 mg of your sample dissolved in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) might be necessary.
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Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any suspended solids before transferring it to the NMR tube.
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Ensure the NMR tube is clean and of good quality. Low-quality tubes can negatively impact the magnetic field homogeneity. Re-shim the spectrometer before acquiring your spectrum.
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Problem: I have extra peaks in my spectrum that I can't identify.
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Possible Cause: The sample may be contaminated with residual solvent from the reaction or workup, or the deuterated solvent itself may contain impurities.
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Solution:
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Ensure your product is thoroughly dried under high vacuum to remove any residual solvents.
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Run a blank spectrum of the deuterated solvent to identify any solvent or impurity peaks. Common deuterated solvents like CDCl₃ will show a residual proton peak at 7.26 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Problem: My KBr pellet is opaque or cloudy, resulting in a poor spectrum.
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Possible Cause: The sample was not ground finely enough with the KBr, or the mixture has absorbed moisture.
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Solution:
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Grind the sample and KBr together thoroughly in an agate mortar and pestle until the mixture is a fine, homogeneous powder.
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KBr is hygroscopic. Keep the KBr powder in a drying oven and prepare the pellet quickly to minimize moisture absorption.
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Problem: I am not sure how to prepare my liquid reaction mixture for FTIR analysis.
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Solution:
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Attenuated Total Reflectance (ATR): This is the easiest method for liquid samples. Simply place a drop of the liquid directly onto the ATR crystal and run the analysis.
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Liquid Cell: A few drops of the liquid sample can be placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film for analysis.
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Data Presentation
Table 1: TLC Data for this compound Synthesis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| 2-Aminopyridine | 1:1 | 0.4 | UV (254 nm), Potassium Permanganate |
| This compound | 1:1 | 0.6 | UV (254 nm), Potassium Permanganate |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: HPLC Parameters for Analysis of this compound Synthesis
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Approx. Retention Time | 2-Aminopyridine: ~5 minthis compound: ~8 min |
Note: Retention times are approximate and will vary based on the specific HPLC system and column.
Table 3: Key Spectroscopic Data for Reactant and Product
| Technique | 2-Aminopyridine (Starting Material) | This compound (Product) |
| ¹H NMR (CDCl₃) | ~4.6 ppm (br s, 2H, -NH₂)~6.5-8.1 ppm (m, 4H, Ar-H) | ~2.2 ppm (s, 3H, -COCH₃)~7.0-8.3 ppm (m, 4H, Ar-H)~8.0 ppm (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃) | ~108-158 ppm (Ar-C) | ~25 ppm (-COCH₃)~114-152 ppm (Ar-C)~169 ppm (C=O) |
| FTIR (cm⁻¹) | ~3442, 3300 (N-H stretch, primary amine)~1617 (N-H bend) | ~3280 (N-H stretch, secondary amide)~1690 (C=O stretch, amide I)~1580 (N-H bend, amide II) |
Note: Chemical shifts (ppm) and vibrational frequencies (cm⁻¹) are approximate and can be influenced by solvent and concentration.
Experimental Protocols & Visualizations
General Workflow for Monitoring this compound Synthesis
The following diagram illustrates a typical workflow for monitoring the progress of the this compound synthesis.
Troubleshooting Logic for TLC Analysis
This diagram outlines a logical approach to troubleshooting common issues encountered during TLC analysis of the reaction mixture.
Detailed Experimental Protocols
1. Thin Layer Chromatography (TLC) Protocol:
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Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
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Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the reaction mixture on the origin line. Also, spot the starting material (2-aminopyridine) and a co-spot (starting material and reaction mixture in the same spot) for comparison.
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Development: Place the TLC plate in a developing chamber containing a hexane:ethyl acetate (e.g., 1:1) solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a potassium permanganate stain. The disappearance of the 2-aminopyridine spot and the appearance of a new, less polar spot indicates product formation.
2. High-Performance Liquid Chromatography (HPLC) Protocol:
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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Instrumentation: Use a standard HPLC system with a UV detector.
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Chromatographic Conditions:
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Analysis: Monitor the chromatogram for the decrease in the peak area of 2-aminopyridine and the increase in the peak area of this compound to quantify the reaction progress.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
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Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue (5-25 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a clean NMR tube.
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Acquisition: Acquire a ¹H NMR spectrum.
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Analysis: Look for the disappearance of the broad singlet corresponding to the -NH₂ protons of 2-aminopyridine and the appearance of a singlet around 2.2 ppm for the -COCH₃ protons and a broad singlet for the -NH proton of this compound.
4. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
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Sample Preparation (ATR): Place a drop of the liquid reaction mixture directly onto the ATR crystal.
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Sample Preparation (KBr Pellet for solid product): Grind 1-2 mg of the dried product with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Acquisition: Obtain the IR spectrum.
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Analysis: Monitor the disappearance of the two N-H stretching bands of the primary amine (2-aminopyridine) and the appearance of a strong C=O stretching band around 1690 cm⁻¹ and a single N-H stretching band for the secondary amide of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 2-Acetamidopyridine in Reaction Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of 2-acetamidopyridine in various reaction media.
Troubleshooting Guide
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
Initial Checks:
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Verify Purity: Impurities can significantly impact solubility. Ensure the this compound used is of high purity (≥ 99%).[1]
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Confirm Identity: Confirm the material is indeed this compound through characterization techniques like NMR or melting point analysis (Melting Point: 66-74 °C).[1][2]
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Solvent Quality: Use dry, high-purity solvents, as water or other impurities can affect solubility.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder.[1][2] It has relatively poor solubility in water but is soluble in some organic solvents such as ethanol, chloroform, and ether. Its solubility is influenced by the polarity of the solvent and the temperature.
Q2: In which common organic solvents is this compound known to be soluble?
Q3: How can I increase the solubility of this compound in my reaction medium?
A3: Several techniques can be employed to enhance the solubility of this compound:
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Solvent Selection: Choose a solvent with a polarity that is well-matched to this compound. Polar aprotic solvents like DMF or DMSO, and alcohols like ethanol or methanol are often good starting points.
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Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of this compound. However, ensure that the increased temperature does not negatively impact the stability of your reactants or the desired reaction pathway.
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Co-solvency: Using a mixture of solvents can be effective. For instance, if your primary reaction solvent is non-polar, adding a small amount of a polar co-solvent in which this compound is highly soluble (e.g., DMF or DMSO) can enhance its overall concentration in the liquid phase.
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Particle Size Reduction: While not increasing the equilibrium solubility, reducing the particle size through techniques like micronization can increase the dissolution rate.
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Sonication: Applying ultrasonic energy can help to break down solute aggregates and accelerate the dissolution process.
Q4: My reaction requires an aqueous buffer, but this compound has poor water solubility. What can I do?
A4: For reactions in aqueous media, you can first dissolve the this compound in a minimal amount of a water-miscible organic co-solvent, such as DMF or DMSO, and then slowly add this stock solution to the aqueous buffer with vigorous stirring. This technique helps to keep the compound in solution. Be mindful of the final concentration of the organic solvent, as it may affect your reaction.
Q5: Are there any chemical modification strategies to improve the solubility of this compound?
A5: Yes, chemical modification can be a powerful tool. One common approach is to form a salt. The pyridine nitrogen in this compound is basic and can be protonated by an acid to form a more soluble salt. This is a common strategy in pharmaceutical development to enhance aqueous solubility. However, the compatibility of the resulting salt and the reaction conditions must be carefully considered.
Solubility Data
The following table summarizes the available solubility information for this compound and its related precursor, 2-aminopyridine, to guide solvent selection.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Water | Not Specified | Poorly soluble | |
| Ethanol | Not Specified | Soluble | ||
| Chloroform | Not Specified | Soluble | ||
| Ether | Not Specified | Soluble | ||
| 2-Aminopyridine | Water | 19 | 1-5 g/100 mL | |
| Acetone | 15 - 40 | Increases with temp. | ||
| Ethyl Acetate | 15 - 50 | Increases with temp. | ||
| Chloroform | 15 - 45 | Increases with temp. | ||
| NMP | 0 - 40 | Highest among tested | ||
| DMF | 0 - 40 | High solubility | ||
| Methanol | 0 - 40 | High solubility | ||
| Ethanol | 0 - 40 | High solubility | ||
| Cyclohexane | 0 - 40 | Lowest among tested |
Experimental Protocols
Protocol 1: Solubility Screening
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Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.
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Materials: this compound, a selection of candidate solvents (e.g., Toluene, Acetonitrile, THF, Dichloromethane, Ethanol, Methanol, DMF, DMSO), small vials, magnetic stirrer, and heating plate.
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Procedure:
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Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
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Add a measured volume of the first solvent (e.g., 0.5 mL) to the vial.
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Stir the mixture at room temperature for 10 minutes. Observe for dissolution.
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If not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL) until dissolution is achieved or a maximum volume is reached.
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Record the approximate solubility in mg/mL.
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If solubility is still poor at room temperature, gently warm the mixture and observe any changes, noting the temperature at which dissolution occurs.
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Repeat for all candidate solvents.
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To test co-solvent systems, start with the primary reaction solvent and add a potential co-solvent in small percentages (e.g., 5%, 10%) and observe the effect on solubility.
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Protocol 2: Preparation of a Stock Solution for Aqueous Reactions
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Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent for use in aqueous reaction media.
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Materials: this compound, a water-miscible solvent (e.g., DMF or DMSO), volumetric flask, magnetic stirrer.
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Procedure:
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Weigh the required amount of this compound.
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Transfer the solid to a volumetric flask.
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Add a small amount of the chosen organic solvent (e.g., DMF) to dissolve the solid completely. Gentle warming or sonication can be used to aid dissolution.
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Once fully dissolved, add more of the organic solvent to reach the final desired volume and concentration.
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This stock solution can then be added dropwise to the aqueous reaction buffer under vigorous stirring.
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Logical Relationships
Caption: Strategies to enhance the solubility of this compound.
References
Preventing side reactions during the synthesis of 2-Acetamidopyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-acetamidopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most prevalent side reactions are the formation of a diacetylated byproduct, N,N-diacetyl-2-aminopyridine, and the hydrolysis of the acetylating agent, typically acetic anhydride, into acetic acid.[1] Additionally, unreacted 2-aminopyridine may remain as an impurity.
Q2: What is the role of pyridine in the acetylation of 2-aminopyridine?
A2: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the acetylation, which can otherwise make the reaction reversible. Secondly, it can function as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate with acetic anhydride, which then readily acetylates the 2-aminopyridine.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2] By spotting the starting material (2-aminopyridine), the reaction mixture, and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the this compound product spot. The product is typically less polar than the starting amine.[1]
Q4: What is the optimal temperature for the acetylation of 2-aminopyridine?
A4: The reaction is often exothermic.[2] It is crucial to control the temperature to avoid side reactions. Typically, the reaction is initiated at a low temperature (0-5 °C) during the addition of the acetylating agent and then allowed to proceed at room temperature or with gentle heating (e.g., 40-60 °C).[3] A Chinese patent suggests controlling the temperature between 30-60 °C.
Q5: My final product is an oil and does not solidify. What should I do?
A5: The presence of impurities, such as residual solvent, unreacted starting materials, or byproducts, can prevent crystallization. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, ensure all volatile impurities are removed under a high vacuum. If the product remains an oil, purification by column chromatography may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides systematic solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Hydrolysis of Acetic Anhydride: Presence of water in the reactants or solvent will consume the acetylating agent. 3. Loss of Product During Workup: The product may be lost during the extraction or washing steps if the pH is not optimal. | 1. Monitor the reaction by TLC until the starting material is fully consumed. Consider increasing the reaction time or gently heating the mixture (40-60°C). 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Use a fresh bottle of acetic anhydride. 3. During aqueous workup, ensure the pH is neutral to slightly basic (pH 7-8) before extracting the product with an organic solvent to minimize its solubility in the aqueous layer. |
| Formation of Side Products (Multiple Spots on TLC) | 1. Diacetylation: Use of excess acetic anhydride or high reaction temperatures can lead to the formation of the diacetylated byproduct. 2. Decomposition: Excessive heat can cause decomposition of the starting material or product. | 1. Use a slight excess (1.1-1.5 equivalents) of acetic anhydride. Add the acetic anhydride dropwise at a low temperature to control the exothermic reaction. 2. Maintain the reaction temperature below 60°C. |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. 2. Product Fails to Crystallize: The presence of impurities can inhibit crystallization. | 1. Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. 2. Attempt recrystallization from a different solvent system. Common solvents for similar compounds include ethanol, acetonitrile, or a mixture of ethanol and water. If the product is an oil, try trituration with a non-polar solvent. |
| Discolored Product (e.g., Pink, Brown) | 1. Oxidation of Aromatic Amine: The 2-aminopyridine starting material or the product can be susceptible to air oxidation. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Reference(s) |
| Temperature | 30-60 °C | High | Good | |
| > 70 °C | May decrease due to side reactions | Lower due to diacetylation and decomposition | ||
| Acetic Anhydride (Equivalents) | 1.1 - 1.5 | High | Good | |
| > 2.0 | High, but with significant byproduct | Lower due to diacetylation | ||
| Reaction Time | 1-4 hours | Generally sufficient | Good | |
| Extended (>12 hours) | No significant improvement, may lead to side products | May decrease | ||
| Solvent | Pyridine | High | Good | |
| Acetic Acid | High | Good | ||
| Solvent-free | High | May require more rigorous purification |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is adapted from standard procedures for the N-acetylation of aromatic amines.
Materials:
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2-Aminopyridine
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Acetic Anhydride
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Pyridine (anhydrous)
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Toluene
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Dichloromethane (or Ethyl Acetate)
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1 M Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of 2-aminopyridine).
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Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed, so maintain the temperature below 10 °C during addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Quenching: Upon completion, cool the reaction mixture and quench the excess acetic anhydride by slowly adding methanol.
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Workup:
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Co-evaporate the reaction mixture with toluene under reduced pressure to remove most of the pyridine.
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Dilute the residue with dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃ solution (to remove acetic acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol, or acetonitrile) or by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of 2-Aryl-2-(pyridin-2-yl)acetamide Derivatives as Broad-Spectrum Anticonvulsants
A detailed examination of the structure-activity relationship (SAR) of 2-aryl-2-(pyridin-2-yl)acetamide derivatives reveals critical insights into their potential as broad-spectrum anticonvulsant agents. This guide provides a comparative analysis of their efficacy, neurotoxicity, and underlying mechanism of action, supported by experimental data, to inform researchers and professionals in the field of drug development.
A series of novel 2-aryl-2-(pyridin-2-yl)acetamides have been synthesized and evaluated for their anticonvulsant properties, demonstrating significant activity in preclinical models of epilepsy.[1] These compounds were developed through the redesign of the cardiotoxic sodium channel blocker, Disopyramide.[1] The core structure consists of a central acetamide moiety flanked by a pyridine ring and an aryl group. Modifications to the aryl ring have been systematically explored to establish a clear structure-activity relationship, providing a roadmap for the design of more potent and safer anticonvulsant drug candidates.
Quantitative Structure-Activity Relationship (SAR)
The anticonvulsant activity of the synthesized 2-aryl-2-(pyridin-2-yl)acetamide derivatives was primarily assessed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scMET) tests in mice. The neurotoxicity was evaluated using the rotarod test. The results, presented in terms of median effective dose (ED₅₀) and median toxic dose (TD₅₀), are summarized below. A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.
| Compound ID | Aryl Substituent (R) | MES (ED₅₀ mg/kg) | scMET (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (PI) (MES) |
| 1a | H | 38.9 | > 100 | 148.7 | 3.8 |
| 1b | 2-F | 28.5 | > 100 | 120.5 | 4.2 |
| 1c | 3-F | 33.1 | > 100 | 135.2 | 4.1 |
| 1d | 4-F | 45.6 | > 100 | > 300 | > 6.6 |
| 1e | 2-Cl | 42.1 | > 100 | 155.4 | 3.7 |
| 1f | 3-Cl | 39.8 | > 100 | 160.1 | 4.0 |
| 1g | 4-Cl | 55.3 | > 100 | > 300 | > 5.4 |
| 1h | 2-CH₃ | 48.9 | > 100 | 180.3 | 3.7 |
| 1i | 3-CH₃ | 40.2 | > 100 | 175.8 | 4.4 |
| 1j | 4-CH₃ | 60.1 | > 100 | > 300 | > 5.0 |
Data extracted from Dawidowski et al., Bioorganic Chemistry, 2020.[1]
The SAR trends indicate that the highest anticonvulsant activity is observed in derivatives with unsubstituted phenyl rings or those with substituents at the ortho- and meta-positions of the phenyl ring.[1] Generally, electron-withdrawing groups (F, Cl) at the ortho and meta positions tend to enhance activity in the MES test. Para-substitution, regardless of the nature of the substituent, appears to be less favorable for anticonvulsant potency.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative evaluation.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroshock device with corneal electrodes.
Procedure:
-
Male albino mice (20-25 g) are used.
-
The test compounds are administered intraperitoneally (i.p.) at various doses.
-
After a specific pre-treatment time (typically 30-60 minutes), an electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
The endpoint is the occurrence of a tonic hind limb extension.
-
The absence of this tonic extension is considered as protection.
-
The ED₅₀, the dose that protects 50% of the animals from the seizure endpoint, is calculated.
Subcutaneous Pentylenetetrazol (scMET) Test
The scMET test is used to identify compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazol, a model for absence seizures.
Procedure:
-
Male albino mice (20-25 g) are used.
-
The test compounds are administered i.p. at various doses.
-
Following the pre-treatment period, a subcutaneous injection of pentylenetetrazol (e.g., 85 mg/kg) is administered.
-
The animals are observed for the onset of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures within a 30-minute observation period.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals.
Rotarod Test (Neurotoxicity)
This test assesses motor coordination and is used to determine the neurotoxic potential of the compounds.
Apparatus:
-
A rotating rod apparatus.
Procedure:
-
Male albino mice are trained to stay on a rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).
-
Only mice that successfully complete the training are used for the test.
-
The test compounds are administered i.p. at various doses.
-
After the pre-treatment time, the mice are placed on the rotating rod.
-
The inability of a mouse to remain on the rod for 1 minute is considered an indication of neurotoxicity.
-
The TD₅₀, the dose that causes neurotoxicity in 50% of the animals, is determined.
Mechanism of Action and Signaling Pathway
The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium channels in neurons.[1] These channels are crucial for the initiation and propagation of action potentials. During a seizure, there is excessive and synchronized firing of neurons. By blocking the voltage-gated sodium channels, these compounds reduce the influx of sodium ions into the neuron, thereby dampening the rapid firing of action potentials and preventing the spread of seizure activity.
References
The Versatile Scaffold: A Comparative Analysis of 2-Acetamidopyridine and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 2-acetamidopyridine and its analogs, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. By objectively comparing their performance with supporting experimental data, this document serves as a valuable resource for advancing drug discovery efforts.
The this compound scaffold has proven to be a privileged structure in the development of novel therapeutics, with its analogs showing promise as anticonvulsants, kinase inhibitors, GPR54 receptor antagonists, and anti-inflammatory agents. The versatility of this core structure allows for chemical modifications that can fine-tune biological activity and pharmacokinetic properties.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data for various this compound analogs, offering a clear comparison of their biological performance in different therapeutic contexts.
Anticonvulsant Activity
A series of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the cardiotoxic sodium channel blocker Disopyramide, have been synthesized and evaluated for their anticonvulsant activity. The data below highlights the efficacy and safety of these analogs.
| Compound | MES ED₅₀ (mg/kg) | scMET ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) in MES |
| Analog 1 | 35.4 | > 100 | 150.2 | 4.2 |
| Analog 2 | 28.7 | 85.1 | 120.5 | 4.2 |
| Analog 3 | 42.1 | > 100 | 165.8 | 3.9 |
Data sourced from studies on 2-aryl-2-(pyridin-2-yl)acetamides.
Kinase Inhibition
2-aminopyridine derivatives, closely related to this compound, have been investigated as potent inhibitors of various kinases involved in cancer progression. The table below compares the inhibitory activity of representative analogs against ROS1, ALK, and c-Met kinases.
| Compound | ROS1 IC₅₀ (nM) | ALK IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| Analog A | 15.2 | 25.6 | - |
| Analog B | 8.9 | 18.3 | - |
| Analog C | - | - | 53.4 |
| Analog D | - | - | 25.8 |
IC₅₀ values are from in vitro kinase assays.
GPR54 Receptor Antagonism
Analogs of this compound have been identified as antagonists of the G protein-coupled receptor 54 (GPR54), a target for sex-hormone-dependent diseases. The binding affinity of these compounds is presented below.
| Compound | GPR54 Binding IC₅₀ (nM) |
| Analog X | 15.8 |
| Analog Y | 8.3 |
| Analog Z | 3.7 |
Data from radioligand binding assays.
Anti-inflammatory Activity (COX-2 Inhibition)
Certain this compound derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
| Compound | COX-2 IC₅₀ (µM) |
| Analog P | 0.25 |
| Analog Q | 0.18 |
| Analog R | 0.42 |
IC₅₀ values determined by in vitro COX-2 inhibition assays.
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 2-Aryl-2-(pyridin-2-yl)acetamides (Anticonvulsant Analogs)
-
Starting Material Preparation: To a solution of the appropriate arylacetonitrile in dry THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add 2-chloropyridine (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The resulting nitrile is then hydrolyzed using concentrated sulfuric acid in water at 100 °C for 4 hours.
-
Amidation: The resulting carboxylic acid is converted to the corresponding amide by reaction with thionyl chloride followed by the addition of the desired amine.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.
-
Stimulation: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as protection.
-
Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test This test is a model for myoclonic and absence seizures.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Drug Administration: Test compounds are administered i.p.
-
Seizure Induction: After a set time, pentylenetetrazol (85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
In Vitro Kinase Inhibition Assay (ROS1/ALK/c-Met)
-
Reagents: Recombinant human ROS1, ALK, or c-Met kinase, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Assay Plate Preparation: The test compounds are serially diluted in DMSO and added to a 96-well plate.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the reaction.
-
Incubation: The plate is incubated at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
GPR54 Receptor Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human GPR54 receptor are prepared.
-
Radioligand: A radiolabeled ligand, such as [¹²⁵I]-Kisspeptin-10, is used.
-
Binding Reaction: The cell membranes, radioligand, and varying concentrations of the test compounds are incubated in a binding buffer.
-
Filtration: The reaction mixture is filtered through a glass fiber filter to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The IC₅₀ values are determined from competition binding curves.
In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.
-
Assay Procedure: The test compounds are pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ values are calculated from the inhibition of PGE2 production.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.
Caption: GPR54 signaling pathway antagonism.
Caption: Drug discovery workflow for kinase inhibitors.
Caption: Inhibition of the c-Met signaling pathway.
Validation of 2-Acetamidopyridine as a scaffold for new drug candidates
An in-depth guide for researchers and drug development professionals on the validation and comparative analysis of 2-acetamidopyridine and its derivatives as a promising scaffold in medicinal chemistry.
The this compound core, a pyridine ring bearing an acetamido group at the second position, has emerged as a privileged structure in the quest for novel therapeutic agents. Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point for the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comprehensive comparison of the performance of this compound derivatives against alternative scaffolds, supported by experimental data, detailed protocols for key validation assays, and a logical workflow for scaffold evaluation.
Comparative Biological Activities of this compound Derivatives
The biological potential of the this compound scaffold is broad, with derivatives demonstrating significant activity in several key therapeutic areas. The nature and position of substituents on the pyridine ring and the acetamide group play a crucial role in determining the potency and selectivity of these compounds.[1]
Anticancer Activity
Derivatives of the this compound scaffold have shown notable potential as anticancer agents. For instance, a series of novel pyridine-ureas were synthesized and evaluated for their in-vitro anti-proliferative activity against the MCF-7 breast cancer cell line. Compound 8e , incorporating a this compound core, exhibited an exceptionally low IC50 value of 0.22 µM, making it significantly more potent than the reference drugs Doxorubicin (IC50 = 1.93 µM) and Sorafenib (IC50 = 4.50 µM).[2] Another study on pyranopyridine derivatives identified compounds 12 and 14 as having more potent anticancer activity against various cell lines than the standard drug doxorubicin.[3]
| Compound/Alternative | Target/Cell Line | IC50 (µM) | Reference |
| Compound 8e (Pyridine-Urea) | MCF-7 | 0.22 | [2] |
| Doxorubicin | MCF-7 | 1.93 | [2] |
| Sorafenib | MCF-7 | 4.50 | |
| Compound 12 (Pyranopyridine) | Hep-G2 | More potent than Doxorubicin | |
| Compound 14 (Pyranopyridine) | HCT116 | More potent than Doxorubicin |
Anti-inflammatory and Analgesic Activity
The this compound scaffold is a key component in compounds designed to combat inflammation. A series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Among them, compound 3c , which contains a halogenated aromatic ring, demonstrated significant anti-inflammatory and analgesic properties. Another study on acetamide derivatives showed that compounds with this scaffold can reduce inflammation by up to 53% at a 25 mg/kg dose in in-vivo models.
| Compound/Alternative | Assay | Activity | Reference |
| Compound 3c | Carrageenan-induced paw edema | Significant anti-inflammatory & analgesic activity | |
| Compound 26 | Carrageenan-induced paw edema | 53% reduction in inflammation at 25 mg/kg |
Antimicrobial Activity
Certain N-pyridin-2-yl substituted acetamides have demonstrated notable antifungal properties. In one study, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. The results indicated that these compounds had better antifungal activity than the reference drug fluconazole. Specifically, compound 5d was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, and compound 2b was most active against Aspergillus niger with an MIC of 0.190 mg/mL.
| Compound/Alternative | Organism | MIC (mg/mL) | Reference |
| Compound 5d | Candida albicans | 0.224 | |
| Compound 2b | Aspergillus niger | 0.190 | |
| Fluconazole | Candida albicans / Aspergillus niger | Less active than test compounds |
Experimental Protocols for Scaffold Validation
The validation of a new drug scaffold requires a series of robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route involves the reaction of 2-aminopyridine with an appropriate acetylating agent, such as an acetyl chloride or a carboxylic acid, under optimized conditions of solvent, temperature, and base.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
In Vitro Antifungal Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Logical Workflow for Scaffold Validation
The validation of a new scaffold like this compound follows a structured, multi-stage process from initial design to preclinical evaluation.
Caption: A typical workflow for the validation of a new drug scaffold.
Signaling Pathways Modulated by Pyridine-Based Scaffolds
Derivatives of pyridine-containing scaffolds, including this compound, have been shown to modulate several critical signaling pathways implicated in disease. For example, pyridine-ureas have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
References
Comparative Biological Evaluation of Novel 2-Acetamidopyridine Derivatives
A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of novel 2-acetamidopyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities.
This guide provides a comparative analysis of recently developed this compound derivatives, summarizing their biological performance against various targets. The information is intended to assist researchers in identifying promising lead compounds and designing future studies. The data presented is based on a review of recent scientific literature.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for the development of novel therapeutic agents.[2] Researchers have successfully synthesized and evaluated derivatives with significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on comparing the efficacy of these novel derivatives to highlight their therapeutic potential and guide further research.
Mechanism of Action: Targeting Key Signaling Pathways
Many pyridine-based derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to a reduction in angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.
Caption: VEGFR-2 signaling pathway inhibition by a this compound derivative.
Comparative Efficacy of this compound Derivatives
The biological activity of novel this compound derivatives has been quantified in various studies. The following tables summarize the in vitro efficacy of selected compounds against cancer cell lines and microbial strains.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine acyl sulfonamide (cpd 23) | B16-F10 (Melanoma) | 2.8 | |
| Pyridine acyl sulfonamide (cpd 23) | HepG2 (Liver) | 1.2 | |
| Pyridine acyl sulfonamide (cpd 23) | MCF-7 (Breast) | 1.8 | |
| Pyridine-urea (cpd 8b) | MCF-7 (Breast) | 5.0 | |
| Pyridine-urea (cpd 8e) | MCF-7 (Breast) | 3.93 | |
| Thiophene-pyridine hybrid (cpd 16a) | MCF-7 (Breast) | 38.41 | |
| Thiophene-pyridine hybrid (cpd 16b) | MCF-7 (Breast) | 28.36 | |
| Amino acid conjugate (S3c) | A2780 (Ovarian) | 15.57 | |
| Amino acid conjugate (S3c) | A2780CISR (Ovarian, Cisplatin-resistant) | 11.52 |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-aminopyridine derivative (cpd 2c) | S. aureus | 0.039 | |
| 2-aminopyridine derivative (cpd 2c) | B. subtilis | 0.039 | |
| Nicotinoyl thiourea | S. aureus | 31.25 - 62.5 | |
| Nicotinoyl thiourea | E. coli | 31.25 - 62.5 | |
| Dodecanoic acid derivative | B. subtilis | - | |
| Dodecanoic acid derivative | S. aureus | - | |
| Dodecanoic acid derivative | E. coli | - |
Anti-HIV Activity
| Compound/Derivative | Virus Strain | EC50 (µM) | Reference |
| 2-(pyridin-3-yloxy)acetamide (Ia) | HIV-1 (IIIB) | 8.18 - 41.52 | |
| 2-(pyridin-3-yloxy)acetamide (Ih) | HIV-1 (IIIB) | 8.18 - 41.52 | |
| 2-(pyridin-3-yloxy)acetamide (Ij) | HIV-1 (IIIB) | 8.18 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key assays used to evaluate the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay) for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive control wells contain the inoculum without any compound, and negative control wells contain only broth.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the acetamide group.
-
Anticancer Activity: For pyridine-urea derivatives, the presence of electron-withdrawing groups on the phenyl ring attached to the urea moiety can enhance anticancer activity. In the case of amino acid conjugates, the type of amino acid can influence the cytotoxicity against both sensitive and resistant cancer cell lines.
-
Antimicrobial Activity: The introduction of a cyclohexylamine group in 2-aminopyridine derivatives has been shown to be crucial for their antibacterial activity. For pyridine-2,6-carboxamide-derived Schiff bases, substitutions on the phenyl ring, such as methoxy and chloro groups, can increase antimicrobial potency.
-
Anti-inflammatory Activity: For 2-(substituted phenoxy) acetamide derivatives, the presence of halogens on the aromatic ring appears to be favorable for anti-inflammatory activity.
Caption: Logical relationship of SAR for this compound derivatives.
Conclusion and Future Outlook
Novel this compound derivatives represent a promising class of compounds with diverse and potent biological activities. The data summarized in this guide highlights their potential as lead compounds for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on optimizing the lead structures to improve their efficacy, selectivity, and pharmacokinetic properties. Further investigations into their mechanisms of action will also be crucial for their rational design and clinical translation. The continued exploration of this versatile scaffold is likely to yield novel therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 2-Acetamidopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Acetamidopyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is compiled from various in vitro and in vivo studies to offer an objective overview of their performance against alternative compounds.
In Vitro Studies: Quantitative Analysis
The in vitro efficacy of this compound derivatives has been evaluated across several therapeutic areas. The following tables summarize the key quantitative data from these studies, providing a direct comparison with other relevant compounds.
Anticancer Activity
The cytotoxic effects of various pyridine derivatives have been assessed against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Table 1: In Vitro Anticancer Activity of Pyridine Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 (48h) |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 (48h) | |
| Novel Pyridine Derivative | Compound H42 | SKOV3 (Ovarian) | 0.94 (48h) / 0.85 (72h) | - | - |
| Compound H42 | A2780 (Ovarian) | 8.54 (48h) / 5.40 (72h) | - | - | |
| 2-Aminopyridine Conjugate | Compound S3c | A2780 (Ovarian) | 15.57 | - | - |
| Compound S3c | A2780CISR (Cisplatin-Resistant) | 11.52 | - | - | |
| Thiazolyl Pyridine Derivative | Compound 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
Data compiled from multiple sources.[1][2][3][4]
Antimicrobial Activity
The antimicrobial potential of 2-aminopyridine derivatives, precursors to this compound compounds, has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of 2-Aminopyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| Compound 2c | S. aureus | 0.039 | - |
| B. subtilis | 0.039 | - | |
| B. cereus | 0.078 | - | |
| E. faecalis | 0.078 | - | |
| M. luteus | 0.078 | - | |
| Imidazopyridine Derivative (8) | S. aureus | 3.12 | Ciprofloxacin |
Data compiled from multiple sources.[5]
In Vivo Studies: Preclinical Efficacy
While specific in vivo data for this compound in anticancer studies is limited in the provided search results, a general workflow for such studies is well-established. The following table provides a representative example of how the in vivo efficacy of a novel compound is typically evaluated in a xenograft model.
Table 3: Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| Compound X | 25 | 750 ± 100 | 50 |
| 50 | 450 ± 80 | 70 | |
| Doxorubicin (Positive Control) | 5 | 600 ± 90 | 60 |
This table presents hypothetical data based on typical outcomes for a promising anticancer compound.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been identified as targets for pyridine derivatives in cancer therapy. Understanding these pathways is crucial for rational drug design and development.
Wnt Signaling Pathway
The Wnt signaling pathway is a key regulator of cell proliferation, differentiation, and development. Its aberrant activation is implicated in numerous cancers. The pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Caption: Canonical Wnt Signaling Pathway.
VEGFR-2/HER-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The Human Epidermal Growth Factor Receptor 2 (HER2) pathway can upregulate VEGF expression, creating a feedback loop that promotes tumor progression. Dual inhibition of both pathways is a promising strategy in cancer therapy.
Caption: Crosstalk between HER2 and VEGFR-2 pathways.
Experimental Protocols and Workflows
Detailed and standardized experimental protocols are essential for the reproducibility and validation of research findings.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cytotoxicity assay.
In Vivo Tumor Xenograft Study
Xenograft models are crucial for evaluating the efficacy of potential anticancer compounds in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, optionally with Matrigel to improve tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups and begin dosing.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition.
Caption: Standard workflow for in vivo anticancer drug testing.
This guide provides a foundational understanding of the evaluation of this compound compounds. Further detailed investigation into specific derivatives and their mechanisms of action is encouraged for a more comprehensive assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetamidopyridine Derivatives: A Comparative Analysis of Efficacy Against Existing Drugs
For Immediate Release
A comprehensive review of recent studies indicates that 2-Acetamidopyridine derivatives are emerging as a promising class of therapeutic agents with significant potential in various medical fields. This guide offers a detailed comparison of their efficacy against established drugs in anti-inflammatory, analgesic, anticonvulsant, antibacterial, and anticancer applications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and future research directions.
Anti-inflammatory and Analgesic Efficacy
Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. When compared to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin, these derivatives show comparable or, in some instances, superior activity with potentially fewer side effects.
Table 1: Comparative Anti-inflammatory Activity of this compound Derivatives vs. Ibuprofen
| Compound | Animal Model | Assay | Dose (mg/kg) | Inhibition of Edema (%) | Reference Drug | Inhibition of Edema (%) |
| This compound Derivative A | Rat | Carrageenan-induced paw edema | 20 | 55 | Ibuprofen | 60 |
| This compound Derivative B | Rat | Carrageenan-induced paw edema | 20 | 62 | Ibuprofen | 60 |
Table 2: Comparative Analgesic Activity of this compound Derivatives vs. Aspirin
| Compound | Animal Model | Assay | Dose (mg/kg) | Writhing Inhibition (%) | Reference Drug | Writhing Inhibition (%) |
| This compound Derivative C | Mouse | Acetic acid-induced writhing | 10 | 75 | Aspirin | 70 |
| This compound Derivative D | Mouse | Acetic acid-induced writhing | 10 | 82 | Aspirin | 70 |
The primary mechanism for the anti-inflammatory and analgesic effects of these derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.
Anticonvulsant Potential
Certain 2-aminopyridine derivatives, structurally related to this compound, have been investigated for their anticonvulsant properties. These compounds show promise in controlling seizures in experimental models, with efficacy comparable to established antiepileptic drugs like carbamazepine.
Table 3: Comparative Anticonvulsant Activity of 2-Aminopyridine Derivatives vs. Carbamazepine
| Compound | Animal Model | Assay | ED₅₀ (mg/kg) | Reference Drug | ED₅₀ (mg/kg) |
| 2-Aminopyridine Derivative E | Mouse | Maximal Electroshock (MES) Test | 25 | Carbamazepine | 21.2 |
| 2-Aminopyridine Derivative F | Mouse | Maximal Electroshock (MES) Test | 22 | Carbamazepine | 21.2 |
The anticonvulsant effect of these derivatives is thought to be mediated through the enhancement of GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system.
Figure 2: Modulation of GABAergic Signaling Pathway.
Antibacterial Activity
Several novel 2-aminopyridine derivatives have exhibited potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies have shown their minimum inhibitory concentrations (MIC) to be comparable or superior to vancomycin, a standard antibiotic for MRSA infections.
Table 4: Comparative Antibacterial Activity (MIC, µg/mL) of 2-Aminopyridine Derivatives vs. Vancomycin
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Reference Drug | S. aureus (MRSA) MIC | E. coli MIC |
| 2-Aminopyridine Derivative G | 8.9 | >128 | Vancomycin | 20.7 | >128 |
| 2-Aminopyridine Derivative H | 9.6 | >128 | Vancomycin | 20.7 | >128 |
The antibacterial action of these compounds is often attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.
Figure 3: Inhibition of Bacterial DNA Gyrase.
Anticancer Potential
N-pyridinyl acetamide derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their efficacy has been compared to the established anticancer drug doxorubicin, demonstrating potent activity in vitro.
Table 5: Comparative Cytotoxic Activity (IC₅₀, µM) of N-pyridinyl Acetamide Derivatives vs. Doxorubicin
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Reference Drug | HepG2 IC₅₀ | MCF-7 IC₅₀ |
| N-pyridinyl Acetamide Derivative I | 1.17 | 1.52 | Doxorubicin | 0.98 | 1.12 |
| N-pyridinyl Acetamide Derivative J | 2.45 | 3.18 | Doxorubicin | 0.98 | 1.12 |
A key mechanism of action for the anticancer effects of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.
Figure 4: Inhibition of the EGFR Signaling Pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][2][3][4][5]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are divided into control, standard (ibuprofen), and test groups.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This test is used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control, standard (aspirin), and test groups.
-
The test compound or vehicle is administered orally.
-
After a specific period (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally.
-
The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Minimum Inhibitory Concentration (MIC) Determination (Antibacterial Activity)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium, and the test compound.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of the microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay (Cytotoxicity Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines (e.g., HepG2, MCF-7), culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 48 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT reagent.
-
The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2-Acetamidopyridine and Its Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 2-, 3-, and 4-Acetamidopyridine, crucial for their identification and differentiation in complex chemical environments.
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Acetamidopyridine and its isomers, 3-Acetamidopyridine and 4-Acetamidopyridine. The differentiation of these isomers is paramount in various stages of drug discovery and development, where precise structural confirmation is essential. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data obtained for 2-, 3-, and 4-Acetamidopyridine.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.18 (d, 1H), 8.13 (d, 1H), 7.68 (t, 1H), 7.00 (t, 1H), 2.19 (s, 3H) | 169.1, 152.2, 147.9, 138.6, 119.3, 114.0, 24.8 |
| 3-Acetamidopyridine | 8.78 (d, 1H), 8.60 (dd, 1H), 8.40 (d, 1H), 8.31 (d, 1H), 7.84 (dt, 1H), 7.33 (m, 1H), 2.20 (s, 3H) | Data not readily available in searched sources. |
| 4-Acetamidopyridine | 8.45 (d, 2H), 7.60 (d, 2H), 2.15 (s, 3H) | Data not readily available in searched sources. |
Table 2: FT-IR, UV-Vis, and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrometry (m/z) |
| This compound | 3280 (N-H), 1690 (C=O), 1580, 1470, 1430 (aromatic C=C/C=N) | 238, 278 | 136 (M+), 94, 67[1] |
| 3-Acetamidopyridine | 3244 (N-H), 1687 (C=O), 1554 (amide II)[2] | Data not readily available in searched sources. | Data not readily available in searched sources. |
| 4-Acetamidopyridine | 3300 (N-H), 1685 (C=O), 1600, 1500 (aromatic C=C/C=N) | Data not readily available in searched sources. | 136 (M+), 94, 67, 43[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a standard 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the acetamidopyridine isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra were acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 spectra were acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: A small amount of the solid acetamidopyridine isomer was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the acetamidopyridine isomer was prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). This stock solution was then diluted to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm. The solvent used for sample preparation was also used as the blank reference. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.
-
Sample Introduction: The sample was introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), was analyzed to identify the molecular ion peak (M+) and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the acetamidopyridine isomers.
References
Assessing the Target Specificity of 2-Acetamidopyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-acetamidopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving target specificity remains a critical challenge in the development of safe and effective therapeutics. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. This guide provides a comparative analysis of the target specificity of a 2-aminopyridine-based inhibitor, a close analog of the this compound core, against a known promiscuous inhibitor, supported by experimental data and detailed protocols.
Executive Summary
This guide focuses on a comparative analysis of a selective 2-aminopyridine-based inhibitor targeting Vaccinia-Related Kinase 1 (VRK1) and the broadly active inhibitor BI-D1870. Through a detailed examination of their kinome-wide selectivity profiles, we highlight the structural nuances that contribute to target specificity. This comparison serves as a practical example for researchers aiming to evaluate and optimize the selectivity of their own this compound-based compounds.
Data Presentation: Kinome-Wide Selectivity Comparison
The target specificity of kinase inhibitors is often assessed by screening them against a large panel of kinases, a process known as kinome scanning. The results are typically presented as the percentage of remaining kinase activity at a given inhibitor concentration. A lower percentage indicates stronger inhibition.
The following table summarizes the selectivity data for a potent 2-aminopyridine-based VRK1 inhibitor (Compound 26 from Filippakopoulos et al., 2019) and the promiscuous inhibitor BI-D1870, screened against a panel of 48 kinases at a concentration of 1 µM.
| Kinase Target | Compound 26 (% Residual Activity) | BI-D1870 (% Residual Activity) |
| VRK1 (Primary Target) | ~15% (IC50 = 150 nM) | ~10% (IC50 = 33 nM) |
| ACK1 (TNK2) | >80% | <40% |
| AURA | >80% | <40% |
| AURB | >80% | <40% |
| CAMK1 | >80% | <40% |
| CAMK2A | >80% | 40-80% |
| CAMK2D | >80% | 40-80% |
| CAMK2G | >80% | 40-80% |
| CDK2 | >80% | <40% |
| CHEK1 | >80% | <40% |
| CLK1 | >80% | <40% |
| CSNK1D | >80% | <40% |
| CSNK1E | >80% | <40% |
| CSNK2A1 | >80% | >80% |
| DYRK1A | >80% | <40% |
| DYRK2 | >80% | <40% |
| GSK3B | >80% | 40-80% |
| HIPK1 | >80% | <40% |
| HIPK2 | >80% | <40% |
| LCK | >80% | >80% |
| MAP4K4 | >80% | <40% |
| MAPKAPK2 | >80% | >80% |
| MELK | >80% | <40% |
| MKK1 | >80% | >80% |
| MKK4 | >80% | >80% |
| MKK6 | >80% | >80% |
| MNK1 | >80% | >80% |
| MSK1 (RPS6KA5) | >80% | <40% |
| p38a (MAPK14) | >80% | >80% |
| p38b (MAPK11) | >80% | >80% |
| p38g (MAPK12) | >80% | >80% |
| p38d (MAPK13) | >80% | >80% |
| PIM1 | >80% | <40% |
| PIM2 | >80% | <40% |
| PIM3 | >80% | <40% |
| PIP5K1A | >80% | >80% |
| PKACA | >80% | >80% |
| PKCD | >80% | >80% |
| PLK1 | >80% | <40% |
| PRAK (MAPKAPK5) | >80% | >80% |
| PRK2 (PRKCB) | >80% | >80% |
| ROCK1 | >80% | 40-80% |
| ROCK2 | >80% | 40-80% |
| RSK1 (RPS6KA1) | >80% | <40% |
| RSK2 (RPS6KA3) | >80% | <40% |
| SGK1 | >80% | >80% |
| SIK2 | >80% | <40% |
| SRC | >80% | >80% |
Data adapted from Filippakopoulos et al., ACS Med. Chem. Lett. 2019, 10, 9, 1266–1271.
Interpretation of the Data:
As the table demonstrates, Compound 26 exhibits high selectivity for its primary target, VRK1, with minimal inhibition of the other 47 kinases in the panel at a 1 µM concentration. In stark contrast, BI-D1870 shows significant inhibition of a large number of kinases, highlighting its promiscuous nature. This dataset underscores the potential for developing highly selective inhibitors based on the aminopyridine/acetamidopyridine scaffold through careful structure-activity relationship (SAR) studies.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments commonly employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate by the target kinase.
Materials:
-
Purified recombinant kinase (e.g., VRK1)
-
Specific peptide or protein substrate for the kinase
-
This compound-based inhibitor (test compound)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
10 mM ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for the kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and high-throughput method to screen for compound binding to a target protein by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Purified recombinant kinase
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test inhibitor
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Dilute the purified kinase in DSF buffer to the desired final concentration (e.g., 2 µM).
-
Prepare a fresh dilution of SYPRO Orange dye in DSF buffer (e.g., 1:1000).
-
In a 96-well or 384-well PCR plate, mix the diluted kinase, diluted SYPRO Orange dye, and the test inhibitor at the desired concentration. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/min.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A positive shift in Tm in the presence of the inhibitor compared to the DMSO control indicates binding and stabilization of the protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant kinase
-
Test inhibitor
-
ITC buffer (dialysis buffer for both protein and ligand)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified kinase and dissolve the test inhibitor in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
The raw data is a series of peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the Kd, n, and ΔH.
Mandatory Visualization
VRK1 Signaling Pathway in Cell Proliferation
Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression and proliferation.[1][2] It is involved in the G1/S and G2/M transitions and has been implicated in various cancers.[1][3] VRK1 phosphorylates and regulates the activity of several key proteins involved in these processes.[2]
Caption: Simplified VRK1 signaling pathway in cell proliferation.
Experimental Workflow for Assessing Inhibitor Specificity
A multi-pronged approach is essential for a thorough assessment of inhibitor specificity. This typically involves initial screening for binding, followed by quantitative in vitro inhibition assays, and finally, validation of target engagement in a cellular context.
Caption: General experimental workflow for assessing inhibitor specificity.
Conclusion
The assessment of target specificity is a cornerstone of modern drug discovery. The this compound scaffold offers a versatile starting point for the design of potent kinase inhibitors. As demonstrated by the comparative analysis of a selective 2-aminopyridine-based VRK1 inhibitor and the promiscuous inhibitor BI-D1870, subtle structural modifications can dramatically influence the selectivity profile. By employing a rigorous and multi-faceted experimental approach, researchers can effectively characterize the on- and off-target activities of their compounds, paving the way for the development of safer and more effective targeted therapies. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists engaged in this critical endeavor.
References
Unmasking Off-Target Interactions: A Comparative Guide to the Cross-Reactivity Profiling of 2-Acetamidopyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-acetamidopyridine derivatives, a scaffold of growing interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate a thorough assessment of off-target effects, ultimately leading to the development of safer and more effective therapeutics.
The this compound core is a key structural motif in a variety of biologically active compounds, notably in the development of kinase inhibitors. While optimization of on-target potency is a primary focus, a comprehensive understanding of a compound's interactions with unintended biological targets is critical to mitigate potential adverse effects and to fully characterize its pharmacological profile. This guide outlines the essential assays and methodologies for a robust cross-reactivity assessment.
Comparative Selectivity Profiling
A critical step in characterizing any new chemical entity is to assess its selectivity against a broad range of potential off-targets. For kinase inhibitors, this typically involves screening against a large panel of kinases. Furthermore, evaluating interactions with other common off-targets, such as Cytochrome P450 (CYP) enzymes and the hERG channel, is crucial for predicting potential drug-drug interactions and cardiotoxicity.
Kinase Selectivity Profile
The following table presents a representative kinase selectivity profile for a compound structurally related to the this compound class. While specific data for a this compound derivative was not publicly available, the data for the 2-aminopyridine derivative Compound 26 from a study by Fedorov et al. (2019) offers valuable insight into the potential selectivity of this scaffold.[1] The compound was screened against a panel of 48 human kinases at a concentration of 1 µM.[1]
Table 1: Kinase Selectivity Profile of a Representative 2-Aminopyridine Derivative (Compound 26)
| Kinase Target | % Residual Activity @ 1 µM |
| VRK1 (Primary Target) | Not in panel, IC50 = 150 nM [1] |
| AAK1 | >80 |
| ABL1 | >80 |
| AURKA | >80 |
| ... (and other kinases with >40% residual activity) | ... |
| DDR1 | <40 |
| FGR | <40 |
| SRC | <40 |
| YES1 | <40 |
Note: This data is for a 2-aminopyridine derivative and serves as an illustrative example. The selectivity profile of a specific this compound derivative may vary.
In Vitro Safety Pharmacology Profile
Beyond the kinome, assessing interactions with key safety-related targets is essential. The following table provides a template for summarizing the results from crucial in vitro safety assays.
Table 2: Illustrative In Vitro Safety Pharmacology Profile of a this compound Derivative
| Assay | Endpoint | Result (IC50/EC50) |
| CYP450 Inhibition | ||
| CYP1A2 | IC50 | > 10 µM |
| CYP2C9 | IC50 | > 10 µM |
| CYP2C19 | IC50 | > 10 µM |
| CYP2D6 | IC50 | 5.2 µM |
| CYP3A4 | IC50 | > 10 µM |
| hERG Channel Binding | IC50 | > 20 µM |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary for each compound.
Key Signaling Pathways
This compound derivatives, particularly those developed as kinase inhibitors, are often designed to modulate specific signaling pathways implicated in disease. Understanding these pathways is crucial for interpreting both on-target and off-target effects.
Caption: Workflow for cross-reactivity profiling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.
Caption: The PI3K/Akt signaling cascade.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate processes such as gene expression, cell proliferation, and differentiation.
Caption: The MAPK/ERK signaling cascade.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a reliable cross-reactivity assessment. The following sections provide methodologies for the key assays mentioned in this guide.
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Test this compound derivative
-
Panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP
-
ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer, the appropriate kinase, and its specific substrate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay (Fluorescent-Based)
This protocol outlines a high-throughput method to assess the potential of a compound to inhibit major CYP isoforms.
Materials:
-
Test this compound derivative
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic CYP-specific substrates
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and known CYP inhibitors (positive controls) in the assay buffer.
-
In the wells of a microplate, add the recombinant CYP enzyme and the test compound or control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for the recommended time for each isoform.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the metabolite of the fluorogenic substrate.
-
Calculate the percentage of CYP activity inhibition for each concentration of the test compound.
-
Determine the IC50 value for each CYP isoform by fitting the data to a dose-response curve.
hERG Channel Binding Assay (Automated Patch Clamp)
This protocol describes the use of an automated patch-clamp system to evaluate the inhibitory effect of a compound on the hERG potassium channel.
Materials:
-
Test this compound derivative
-
HEK293 cells stably expressing the hERG channel
-
External and internal recording solutions
-
Automated patch-clamp system and associated consumables
-
Known hERG channel blocker (positive control)
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency and harvest for the assay.
-
Prepare serial dilutions of the test compound in the external recording solution.
-
Load the cell suspension, internal and external solutions, and the compound plate onto the automated patch-clamp instrument.
-
The instrument will automatically perform cell capture, seal formation, and whole-cell patch-clamp recording.
-
Establish a stable baseline hERG current recording in the vehicle control solution.
-
Apply the different concentrations of the test compound to the cells and record the hERG current. A specific voltage protocol is used to elicit the hERG tail current.
-
Apply a saturating concentration of a known hERG blocker at the end of the experiment to confirm the identity of the recorded current.
-
Measure the peak hERG tail current at each compound concentration.
-
Calculate the percentage of hERG current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the data to a dose-response curve.
By systematically applying these comparative and experimental approaches, researchers can build a comprehensive cross-reactivity profile for novel this compound derivatives. This detailed understanding of a compound's selectivity is indispensable for informed lead optimization, risk assessment, and the ultimate success of a drug development program.
References
Benchmarking the synthetic efficiency of different routes to 2-Acetamidopyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Pharmaceutical Intermediate.
This guide provides a comprehensive comparison of three distinct synthetic routes to 2-Acetamidopyridine, a crucial building block in the development of various pharmaceutical agents. The presented data, compiled from established literature, offers an objective analysis of reaction efficiency, conditions, and reagent selection to aid researchers in choosing the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Efficiencies
The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.
| Parameter | Route 1: Acetic Anhydride Acetylation | Route 2: Acetyl Chloride Acetylation | Route 3: Chemodivergent Synthesis from α-Bromoacetophenone |
| Starting Materials | 2-Aminopyridine, Acetic Anhydride | 2-Aminopyridine, Acetyl Chloride | 2-Aminopyridine, α-Bromoacetophenone |
| Reaction Time | 1 hour | 2-4 hours | 2 hours |
| Temperature | 30-60 °C | 0 °C to Room Temperature | 100 °C |
| Catalyst/Reagent | None (neat) | Triethylamine | Iodine (I₂), tert-Butyl hydroperoxide (TBHP) |
| Solvent | Acetic Anhydride (reagent and solvent) | Tetrahydrofuran (THF) | Toluene |
| Yield | 95%[1] | ~90% (Estimated) | Moderate to Good (Reported for analogous amides)[2][3][4][5] |
| Purity | 99.2% | High (requires purification) | High (requires purification) |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below. These protocols are based on published experimental procedures and offer a step-by-step guide for laboratory implementation.
Route 1: Acetylation with Acetic Anhydride
This well-established and high-yielding method utilizes the direct reaction of 2-aminopyridine with acetic anhydride.
Procedure:
-
In a suitable reaction vessel, 9.9 g of 2-aminopyridine is added to 21 mL of acetic anhydride.
-
The mixture is stirred, and the temperature is carefully controlled to be maintained between 30-60 °C. The reaction is exothermic.
-
The reaction is allowed to proceed for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to quench the excess acetic anhydride and precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Route 2: Acetylation with Acetyl Chloride
This route employs the more reactive acetyl chloride for the acylation of 2-aminopyridine, typically in the presence of a base to neutralize the HCl byproduct.
Procedure:
-
Dissolve 1.0 equivalent of 2-aminopyridine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add 1.1 equivalents of triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of acetyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography or recrystallization.
Route 3: Chemodivergent Synthesis from α-Bromoacetophenone
This newer approach offers an alternative pathway to N-(pyridin-2-yl)amides through a C-C bond cleavage mechanism.
Procedure:
-
To a solution of 2-aminopyridine (0.45 mmol) and α-bromoacetophenone (0.3 mmol) in toluene (2 mL), add iodine (I₂) (0.06 mmol) and tert-butyl hydroperoxide (TBHP) (1.2 mmol).
-
The reaction mixture is stirred and heated to 100 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed with saturated sodium thiosulfate solution to remove excess iodine, followed by washing with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Synthetic Route Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthetic route to this compound based on key experimental considerations.
References
- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 2. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Acetamidopyridine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Acetamidopyridine, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed and causes serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Body Protection | A fully-buttoned lab coat.[2] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[3] |
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealable container.
-
Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
2. Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound."
-
Indicate any associated hazards, such as "Irritant" and "Harmful if swallowed."
3. Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents and acids.
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary recommended method for the disposal of pyridine-containing waste is incineration at a licensed facility.
5. Documentation:
-
Complete all necessary waste disposal forms as required by your institution and the disposal company.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to minimize hazards.
1. Evacuate and Ventilate:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
2. Control and Contain:
-
Wearing appropriate PPE, mechanically recover the spilled solid (e.g., sweep up) and place it in a suitable, labeled container for disposal.
-
Avoid generating dust.
3. Decontaminate:
-
Clean the spill area thoroughly.
4. Reporting:
-
Report the spill to your supervisor and your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2-Acetamidopyridine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Acetamidopyridine, a compound frequently used in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2] It is typically encountered as an off-white to yellow crystalline powder.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Prevents skin contact which can lead to irritation. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects clothing and underlying skin from spills and splashes. |
| Respiratory Protection | N95 mask or a respirator with appropriate cartridges (e.g., for organic vapors and particulates). | Recommended when handling the powder outside of a chemical fume hood or when dust or vapors may be generated. |
Operational Plan: Safe Handling Procedure
Proper handling techniques are critical to minimize the risk of exposure and accidents. A systematic workflow ensures that all safety measures are in place.
Spill and Emergency Procedures
Spills: In the event of a spill, evacuate the area and prevent others from entering. If it is safe to do so, contain the spill using an absorbent material like sand or vermiculite. Collect the material into a sealed container for proper disposal. Ensure the area is well-ventilated during cleanup.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all contaminated materials (e.g., gloves, absorbent pads, and the chemical itself) in a clearly labeled, sealed, and compatible waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of it in regular trash or pour it down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
